molecular formula C9H9NO4 B562472 N-Acetyl Mesalazine-d3 CAS No. 93968-79-7

N-Acetyl Mesalazine-d3

Cat. No.: B562472
CAS No.: 93968-79-7
M. Wt: 198.19 g/mol
InChI Key: GEFDRROBUCULOD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A labeled Salicylic Acid derivative. Inhibitor of recombinant human thiopurine methyltransferase (hTPMT).>

Properties

IUPAC Name

2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDRROBUCULOD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675516
Record name 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93968-79-7
Record name 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quintessential Guide to N-Acetyl Mesalazine-d3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Mesalazine-d3, a crucial tool in the bioanalysis of the anti-inflammatory drug mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Its application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount for accurate pharmacokinetic and bioequivalence studies. This document details its physicochemical properties, analytical method validation, experimental protocols, and the metabolic context of its use.

Introduction to this compound

This compound is the deuterium-labeled form of N-acetyl mesalazine, the primary and major metabolite of mesalazine.[1][2] Mesalazine is a cornerstone therapy for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3][4] The therapeutic efficacy of mesalazine is primarily localized to the colon, and understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing drug delivery and patient outcomes.[5][6]

The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis using mass spectrometry.[7] It offers superior accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, as it co-elutes with the analyte and behaves nearly identically during the analytical process.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₆D₃NO₄[3]
Molecular Weight 198.19 g/mol [1][3]
CAS Number 93968-79-7[1][8]
IUPAC Name 2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid[1][8]
Appearance White Solid[9]
Melting Point 219-224°C[3]
XLogP3 1.6[1]

Metabolic Pathway of Mesalazine

Mesalazine is extensively metabolized in the gut wall and liver via N-acetylation to form N-acetyl mesalazine.[4][6] This metabolic conversion is a critical aspect of its pharmacokinetic profile.

Mesalazine Metabolism Metabolic Pathway of Mesalazine Mesalazine Mesalazine (5-ASA) N_Acetyl_Mesalazine N-Acetyl Mesalazine Mesalazine->N_Acetyl_Mesalazine N-acetyltransferase (NAT) (Gut Wall & Liver) Excretion Renal Excretion N_Acetyl_Mesalazine->Excretion

Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.

Analytical Methodology: LC-MS/MS

The simultaneous quantification of mesalazine and its metabolite, N-acetyl mesalazine, in biological matrices is most reliably achieved by LC-MS/MS, with this compound serving as the internal standard.[10][11]

LC-MS/MS Method Parameters

The following table summarizes typical parameters for a validated LC-MS/MS method.

ParameterMesalazineN-Acetyl MesalazineThis compound (IS)
Chromatographic Column Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (B1210297) : Methanol (B129727) (85:15, v/v)10 mM Ammonium Acetate : Methanol (85:15, v/v)10 mM Ammonium Acetate : Methanol (85:15, v/v)
Flow Rate 0.6 mL/min0.6 mL/min0.6 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
MRM Transition (m/z) 152.0 → 108.0194.2 → 149.9169.9 → 153.0

Source:[10]

Bioanalytical Method Validation

Method validation is performed according to regulatory guidelines (e.g., EMA, FDA) to ensure the reliability of the analytical data.[12]

Table 4.2.1: Bioanalytical Method Validation Data for Mesalazine

ParameterConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ2≤ 8.63≤ 8.67102.70 - 105.48100.64 - 103.87
LQC61.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87
MQC4501.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87
HQC10501.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87

Source:[10]

Table 4.2.2: Bioanalytical Method Validation Data for N-Acetyl Mesalazine

ParameterConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ10≤ 5.67≤ 4.8999.64 - 106.22100.71 - 104.27
LQC300.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27
MQC6000.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27
HQC14000.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27

Source:[10]

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of mesalazine and N-acetyl mesalazine in human plasma.

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve mesalazine, N-acetyl mesalazine, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 150 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis.

Experimental Workflow General Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for plasma sample analysis.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general synthetic route involves the acetylation of 5-aminosalicylic acid (mesalazine) using a deuterated acetylating agent. A plausible route is the reaction of mesalazine with acetic anhydride-d6 in a suitable solvent. The reaction progress can be monitored by techniques such as NMR and the final product purified by chromatography.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of mesalazine and its major metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is critical for robust bioanalytical data generation, which underpins pharmacokinetic, bioequivalence, and other drug development studies. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the pharmaceutical field.

References

An In-depth Technical Guide to N-Acetyl Mesalazine-d3: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Acetyl Mesalazine-d3 is the deuterated stable isotope-labeled form of N-Acetyl Mesalazine, the primary metabolite of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid, 5-ASA). Its principal application lies in analytical and research settings, particularly in pharmacokinetic and metabolic studies where it serves as a high-fidelity internal standard for the quantification of N-Acetyl Mesalazine in biological matrices using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the metabolic context of this compound.

Chemical and Physical Properties

This compound is characterized as a white to light purple-brown solid. The deuterium (B1214612) labeling is on the acetyl group, which provides a distinct mass shift for analytical purposes without significantly altering the chemical behavior of the molecule compared to its non-labeled counterpart. The compound's stability is comparable to that of Mesalazine, which is known to be sensitive to light and water.[1] Therefore, storage in a cool, dark, and inert environment is recommended to prevent degradation.[2]

It is important to note that multiple CAS numbers are associated with this compound and its isomers. The CAS number 93968-79-7 typically refers to the compound where the methyl group of the acetyl moiety is deuterated (N-Acetyl Mesalazine-methyl-d3).[3] The CAS number 1309935-89-4 is also frequently used and may refer to the same compound or sometimes to isomers with deuterium labels on the phenyl ring.[2][4][5] For the purpose of this guide, we will focus on the N-(acetyl-d3) variant.

Table 1: Summary of Chemical and Physical Properties

PropertyValue
IUPAC Name 2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid[3][6]
Synonyms 5-(Acetylamino-d3)-2-hydroxybenzoic Acid, N-(Acetyl-d3)-5-aminosalicylic Acid[7]
CAS Number 93968-79-7[7]
Molecular Formula C₉H₆D₃NO₄[7]
Molecular Weight 198.19 g/mol [7]
Appearance White to Light Purple-Brown Solid[5]
Melting Point 219-224°C[2]
Purity (Typical) >95% (HPLC)[7]
Isotopic Enrichment >95% atom D[5][7]
Storage Conditions -20°C or 2-8°C, stored under inert gas[2]

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of its parent compound, 5-aminosalicylic acid (Mesalazine). This reaction involves the introduction of a deuterated acetyl group to the amine functional group of 5-ASA. The most common laboratory method utilizes a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

Below is a representative experimental protocol for the synthesis.

Experimental Protocol: Synthesis via Acetylation

Objective: To synthesize this compound by reacting 5-aminosalicylic acid with acetic anhydride-d6.

Materials:

  • 5-Aminosalicylic Acid (Mesalazine)

  • Acetic Anhydride-d6

  • Pyridine (B92270) (or another suitable base)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Hexane (B92381)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5-aminosalicylic acid in a suitable solvent such as glacial acetic acid or pyridine. The choice of solvent can influence reaction rate and workup procedure.

  • Addition of Acetylating Agent: While stirring the solution, slowly add a stoichiometric equivalent (or slight excess) of acetic anhydride-d6. If a non-basic solvent is used, a base like pyridine should be added to neutralize the acetic acid-d6 byproduct.

  • Reaction: Heat the reaction mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. This will quench any unreacted acetic anhydride-d6 and precipitate the crude this compound product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid and base.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Drying and Characterization: Filter the purified crystals and dry them under vacuum. The final product's identity and purity should be confirmed using analytical techniques such as ¹H-NMR, Mass Spectrometry (to confirm deuteration), and HPLC (to assess purity).

Synthesis_Workflow Start 5-Aminosalicylic Acid (Mesalazine) Reaction N-Acetylation Reaction (Reflux, 2-4h) Start->Reaction Reagent Acetic Anhydride-d6 + Pyridine (Base) Reagent->Reaction Quench Quenching & Precipitation (Ice Water) Reaction->Quench Cooling Purify Purification (Recrystallization) Quench->Purify Filtration Product This compound Purify->Product Drying

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Metabolism

This compound itself is considered therapeutically inactive. Its significance stems from its identity as the deuterated analogue of N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), the main metabolite of Mesalazine.[6] In humans, Mesalazine undergoes extensive metabolism to N-Ac-5-ASA. This biotransformation occurs both pre-systemically in the intestinal epithelial cells and systemically in the liver.[6][8] The primary enzyme responsible for this acetylation is N-acetyltransferase 1 (NAT1).[8][9]

The acetylation process significantly alters the disposition of the parent drug. Once acetylated, the metabolite is primarily excreted via the kidneys into the urine.[10] Due to this metabolic pathway, N-Ac-5-ASA serves as a crucial biomarker for assessing the absorption, metabolism, and overall efficacy of Mesalazine-based therapies for inflammatory bowel disease.[6][10] The use of this compound as an internal standard allows for precise quantification of this biomarker, helping to correct for sample loss or ionization variability during analysis.

Metabolic_Pathway cluster_locations Location of Metabolism Mesalazine Mesalazine (5-ASA) (Administered Drug) Metabolism Metabolism Mesalazine->Metabolism Metabolite N-Acetyl Mesalazine (Inactive Metabolite) Metabolism->Metabolite Acetylation Excretion Renal Excretion Metabolite->Excretion Gut Intestinal Mucosa Gut->Metabolism NAT1 Enzyme Liver Liver Liver->Metabolism NAT1 Enzyme

Caption: Metabolic pathway of Mesalazine to its primary metabolite, N-Acetyl Mesalazine.

References

The Gold Standard: A Technical Guide to the Importance of Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the pursuit of accurate and reliable data is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the quantitative analysis of drugs and their metabolites in complex biological matrices. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection presents significant challenges to achieving robust and reproducible results. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in mitigating these challenges, ensuring the integrity and quality of bioanalytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. IDMS is a powerful analytical method for accurately quantifying a compound in a sample.[1] The process involves adding a known amount of an isotopically enriched form of the analyte (the deuterated internal standard) to the sample.[1] This "spiked" sample is then processed and analyzed by mass spectrometry.

At its heart, a deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical physicochemical behavior is the key to its superior performance as an internal standard.[4] By co-eluting with the analyte, it experiences the same analytical process variations, including extraction efficiency, matrix effects, and instrument response fluctuations.[3] The ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[5]

Advantages of Deuterated Internal Standards Over Analogues

While structural analogues (compounds with similar but not identical structures to the analyte) can be used as internal standards, deuterated standards offer significant advantages, establishing them as the "gold standard" in quantitative bioanalysis.[4]

Key Advantages:

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of inaccuracy and imprecision in LC-MS assays.[3][5] Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[5] This allows for effective normalization of the analyte signal, leading to more accurate results.

  • Correction for Sample Preparation Variability: Losses of the analyte can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Because the deuterated standard behaves almost identically to the analyte during these steps, the ratio of their concentrations remains constant, correcting for any recovery inconsistencies.

  • Improved Accuracy and Precision: The ability of deuterated standards to compensate for both matrix effects and sample preparation variability leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[6]

  • Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the superiority of stable isotope-labeled internal standards and their use is highly recommended in bioanalytical method validation guidelines.[7] The International Council for Harmonisation (ICH) M10 guideline also emphasizes the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.

Quantitative Data Summary

The superior performance of deuterated internal standards is evident in quantitative data from bioanalytical method validations. The following tables summarize the typical performance differences observed between methods using deuterated internal standards versus non-deuterated (structural analogue) internal standards.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterDeuterated Internal StandardNon-Deuterated Internal Standard
Accuracy (% Bias) Typically within ±5%Can exceed ±15%
Precision (% CV) Typically <10%Can be >15%
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)
Lower Limit of Quantification (LLOQ) Often lower due to improved signal-to-noiseMay be higher due to greater variability

Table 2: Case Study - Atorvastatin (B1662188) Bioanalysis in Human Plasma

This table presents a summary of validation data for a bioanalytical method for the quantification of atorvastatin in human plasma using its deuterated analog, atorvastatin-d5, as the internal standard.[7]

ParameterSpecificationResult with Atorvastatin-d5
Linearity (r²) ≥ 0.99> 0.995
Accuracy (at LLOQ) 80-120%95.5%
Precision (at LLOQ, %CV) ≤ 20%8.2%
Accuracy (QC Low, Mid, High) 85-115%92.3% - 103.1%
Precision (QC Low, Mid, High, %CV) ≤ 15%4.5% - 7.8%
Matrix Factor (CV%) ≤ 15%6.3%

Experimental Protocols

Detailed and robust experimental protocols are essential for reliable bioanalytical results. The following sections provide methodologies for common sample preparation techniques used in conjunction with deuterated internal standards.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[8]

Materials:

  • Plasma samples

  • Deuterated internal standard spiking solution

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)

  • Vortex mixer

  • Refrigerated centrifuge

  • 96-well collection plates or microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Sample Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube/well. The 3:1 ratio of organic solvent to plasma is a common starting point.[8]

  • Vortexing: Vortex each tube/plate for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to concentrate the analyte.

  • Analysis: Inject an appropriate volume of the final extract onto the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

Materials:

  • Plasma samples

  • Deuterated internal standard spiking solution

  • SPE cartridges (e.g., C18 for non-polar compounds)

  • SPE manifold or automated SPE system

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

Methodology:

  • Sample Pre-treatment: Aliquot 500 µL of plasma and add the deuterated internal standard. Vortex to mix. The sample may require dilution or pH adjustment depending on the SPE chemistry.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through it. This solvates the bonded phase.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of water (or a buffer matching the sample pH) through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of a weak wash solvent (e.g., 5% methanol in water) to remove weakly bound interferences.

  • Elution: Elute the analyte and deuterated internal standard with a small volume (e.g., 1 mL) of a strong elution solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

Visualizing the Workflow and Logic

Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key workflows and logical considerations in bioanalysis with deuterated standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extraction Extraction (PPT or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

Logical_Basis Analyte Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Extraction_Loss Extraction Loss Analyte->Extraction_Loss Deuterated_IS Deuterated IS Deuterated_IS->Matrix_Effect Deuterated_IS->Extraction_Loss Analyte_Response Analyte MS Response Matrix_Effect->Analyte_Response IS_Response IS MS Response Matrix_Effect->IS_Response Extraction_Loss->Analyte_Response Extraction_Loss->IS_Response Instrument_Variability Instrument Variability Ratio Analyte/IS Ratio (Constant) Instrument_Variability->Ratio Instrument_Variability->Ratio Analyte_Response->Instrument_Variability IS_Response->Instrument_Variability Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: The logical basis for accurate quantification using a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable component of modern, high-quality quantitative bioanalysis.[2] Their ability to closely mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled compensation for the inherent variabilities of sample preparation and LC-MS analysis.[4] By effectively mitigating matrix effects and correcting for inconsistencies in sample recovery, deuterated standards enable the generation of highly accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the use of deuterated internal standards is not just a best practice but a critical element in ensuring the integrity of their bioanalytical results and the success of their research and development programs.

References

Technical Guide: Certificate of Analysis for N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies related to N-Acetyl Mesalazine-d3, a deuterated internal standard crucial for the accurate quantification of its parent drug, mesalazine, and its primary metabolite, N-Acetyl Mesalazine. This document outlines typical specifications found on a Certificate of Analysis, details relevant experimental protocols, and presents visual workflows for clarity.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this compound, compiled from various suppliers. These values represent common specifications and may vary between different batches and manufacturers.

ParameterSpecification
Chemical Identity
Chemical Name2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid[1][2]
CAS Number93968-79-7[1][2][3][4][5][6][7]
Molecular FormulaC₉H₆D₃NO₄[8]
Molecular Weight198.19 g/mol [2][8]
Purity
Purity by HPLC≥98.0%[4]
Deuterated Incorporation≥99% atom D
Physical Properties
AppearanceWhite to off-white solid[8]
SolubilitySoluble in DMSO and Methanol
Storage
Recommended Storage-20°C

Experimental Protocols

The accurate analysis of this compound is critical for its function as an internal standard in pharmacokinetic and bioequivalence studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and robust method for its quantification.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma.[9][10][11]

Objective: To accurately quantify N-Acetyl Mesalazine and its deuterated internal standard, this compound, in a biological matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Materials:

  • This compound reference standard

  • N-Acetyl Mesalazine analytical standard

  • Methanol (HPLC grade)

  • Ammonium Acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm)[9][10][11]

  • Mobile Phase: 10 mM Ammonium Acetate and Methanol (85:15, v/v)[9][10][11]

  • Flow Rate: 0.6 mL/min[9][10][11]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

  • MRM Transitions: [9]

    • N-Acetyl Mesalazine: Precursor Ion (m/z) 194.2 → Product Ion (m/z) 149.9

    • This compound: Precursor Ion (m/z) 198.2 → Product Ion (m/z) 153.0

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add the internal standard solution (this compound).

  • Add 1 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound.

Certificate_of_Analysis_Workflow cluster_reception Sample Reception & Registration cluster_testing Analytical Testing cluster_review Data Review & Approval cluster_generation Certificate Generation Sample Sample Receipt Registration LIMS Registration Sample->Registration Appearance Appearance Identity Identity (MS, NMR) Purity Purity (HPLC) Solubility Solubility Data_Review Data Review Appearance->Data_Review Identity->Data_Review Purity->Data_Review Solubility->Data_Review QA_Approval QA Approval Data_Review->QA_Approval CoA_Generation Generate CoA QA_Approval->CoA_Generation

Figure 1: Generalized workflow for the generation of a Certificate of Analysis.

N_Acetyl_Mesalazine_d3_Analysis cluster_structure Chemical Structure & Properties cluster_analytical_methods Primary Analytical Techniques cluster_application Primary Application Structure HOOC-C6H3(OH)-NH-C(=O)-CD3 HPLC HPLC for Purity MS Mass Spectrometry for Identity NMR NMR for Structure Confirmation Properties Molecular Formula: C9H6D3NO4 MW: 198.19 IS Internal Standard in LC-MS/MS HPLC->IS MS->IS NMR->IS

Figure 2: Key analytical aspects of this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of N-Acetyl Mesalazine-d3, a deuterated form of the primary intestinal metabolite of Mesalazine (5-aminosalicylic acid). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or in the development of novel therapeutic agents.

Introduction

This compound is the deuterium-labeled version of N-Acetyl Mesalazine.[1][2] As the primary metabolite of the anti-inflammatory drug Mesalazine, N-Acetyl Mesalazine serves as a critical biomarker for evaluating the efficacy of its parent drug.[1][2] The incorporation of deuterium (B1214612) isotopes (d3) into the N-acetyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The accuracy and reliability of such analyses are fundamentally dependent on the isotopic purity and enrichment of the deuterated standard.

Deuteration of pharmaceuticals has gained significant attention for its potential to favorably alter pharmacokinetic and metabolic profiles.[1][2] This guide delves into the critical aspects of isotopic purity, methods for its determination, and the underlying biological pathways influenced by Mesalazine.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired three deuterium atoms. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. These parameters are crucial for accurate quantification in analytical methods. The data below is compiled from various commercial suppliers and analytical studies.

ParameterSpecificationAnalytical MethodSource
Chemical Purity >98.0%HPLC[1]
Isotopic Purity 99% atom DNot SpecifiedExpert Synthesis Solutions
Isotopic Enrichment Not SpecifiedNot SpecifiedMedChemExpress[1]
Molecular Formula C₉H₆D₃NO₄---Pharmaffiliates[3]
Molecular Weight 198.19 g/mol ---Pharmaffiliates[3]

Experimental Protocols

The determination of isotopic purity and enrichment of this compound necessitates precise and validated analytical methodologies. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Isotopic Purity Assessment by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound.

Objective: To quantify the relative abundance of all deuterium isotopologues (d0, d1, d2, d3) of N-Acetyl Mesalazine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727)/water) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol is often effective.[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for this compound.

    • Scan Mode: Full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

    • Mass Range: m/z 100-300.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled N-Acetyl Mesalazine (m/z 194.05) and the d3-labeled standard (m/z 197.07).

    • Integrate the peak areas for all observed isotopologues (d0, d1, d2, d3).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d3 peak / Sum of areas of all isotopologue peaks) x 100

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for confirming the location of deuterium labeling and assessing the relative isotopic purity.

Objective: To confirm the position of the deuterium atoms and estimate the isotopic enrichment.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis: Compare the spectrum to that of an unlabeled N-Acetyl Mesalazine standard. The absence or significant reduction in the signal intensity corresponding to the acetyl methyl protons will confirm the location of the deuterium labeling.

  • ²H NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Analysis: A signal should be observed in the region corresponding to the acetyl methyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration of this peak can provide an estimate of isotopic enrichment.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Mesalazine, the parent compound of N-Acetyl Mesalazine, are attributed to its modulation of various inflammatory pathways. Understanding these pathways is crucial for researchers in drug development.

Anti-Inflammatory Signaling Pathway of Mesalazine

Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which leads to a reduction in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4][5][6] Additionally, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory genes.[4][6] Another proposed mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects in the gut.[4]

Mesalazine_Pathway Mesalazine Mesalazine COX_LOX COX & LOX Pathways Mesalazine->COX_LOX inhibits NFkB NF-κB Activation Mesalazine->NFkB inhibits PPARg PPAR-γ Activation Mesalazine->PPARg activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation promote Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Proinflammatory_Genes->Inflammation promote Anti_inflammatory_Effects Anti-inflammatory Effects PPARg->Anti_inflammatory_Effects

Caption: Anti-inflammatory signaling pathway of Mesalazine.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the determination of isotopic purity of this compound using LC-HRMS.

Isotopic_Purity_Workflow Start Sample Preparation (this compound) LC_Separation LC Separation (C18 Column) Start->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan, High Resolution) LC_Separation->HRMS_Analysis Data_Extraction Data Extraction (Extracted Ion Chromatograms) HRMS_Analysis->Data_Extraction Peak_Integration Peak Integration (d0, d1, d2, d3 Isotopologues) Data_Extraction->Peak_Integration Purity_Calculation Isotopic Purity Calculation Peak_Integration->Purity_Calculation Result Reported Isotopic Purity Purity_Calculation->Result

Caption: LC-HRMS workflow for isotopic purity assessment.

Conclusion

The isotopic purity and enrichment of this compound are paramount for its reliable use as an internal standard in critical bioanalytical assays. This guide has provided an overview of the available data, detailed experimental protocols for its characterization using LC-HRMS and NMR, and a summary of the relevant biological pathways of its parent compound, Mesalazine. Adherence to rigorous analytical practices is essential to ensure the quality and accuracy of research and development outcomes involving this important deuterated metabolite.

References

Methodological & Application

Application Note: Sample Preparation for Mesalazine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Accurate quantification of mesalazine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. However, the inherent complexity of plasma as a biological matrix necessitates robust sample preparation to remove interfering substances like proteins and phospholipids, ensuring accurate and reproducible analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes the performance characteristics of the described sample preparation methods for mesalazine quantification in human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >90%[1]82-95%[1][2][3]>80% (representative)
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]0.10 ng/mL[2]0.91 ng/mL (representative for similar compounds)[5]
Linearity Range 1–160 ng/mL[4]0.10 to 12.0 ng/mL[2]0.9–1,000 ng/mL (representative for similar compounds)[5]
Matrix Effect Present, requires mitigationMinimizedSignificantly Reduced[5]
Throughput HighModerateModerate to High (automation dependent)
Cost per Sample LowLow to ModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile (B52724) is a commonly used precipitation solvent.

Workflow Diagram

Protein Precipitation Workflow plasma Plasma Sample (e.g., 500 µL) is Add Internal Standard (e.g., 50 µL of 5 ppm Diazepam) plasma->is Spike ppt Add Acetonitrile (e.g., 1.5 mL) is->ppt Precipitate vortex1 Vortex (e.g., 2 minutes) ppt->vortex1 Mix centrifuge Centrifuge (e.g., 15,000 rpm, 10 min, 4°C) vortex1->centrifuge Separate supernatant Collect Supernatant centrifuge->supernatant Isolate analysis LC-MS/MS Analysis supernatant->analysis Inject

Caption: Workflow for mesalazine extraction from plasma using protein precipitation.

Detailed Protocol:

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.[4]

  • Add 50 µL of the internal standard working solution (e.g., 5 ppm diazepam in methanol).[4]

  • Add 1.5 mL of ice-cold acetonitrile to the plasma sample.[4]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system for analysis.[4]

Liquid-Liquid Extraction (LLE)

LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method often includes a derivatization step to improve the extraction efficiency and chromatographic properties of mesalazine.[1][2][3]

Workflow Diagram

Liquid-Liquid Extraction Workflow plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., Mesalazine-d3) plasma->is derivatize Derivatization (e.g., Propionyl Anhydride) is->derivatize acidify Acidify (e.g., 0.5% Formic Acid) derivatize->acidify extract Add Extraction Solvent (e.g., 3 mL Methyl tert-butyl ether) acidify->extract vortex_mix Vortex (e.g., 10 minutes) extract->vortex_mix centrifuge Centrifuge (e.g., 4000 rpm, 5 min, 20°C) vortex_mix->centrifuge separate_evap Separate & Evaporate Organic Layer centrifuge->separate_evap reconstitute Reconstitute in Mobile Phase separate_evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for mesalazine extraction from plasma using LLE with derivatization.

Detailed Protocol:

  • Pipette 100 µL of human plasma into a clean tube.

  • Add 100 µL of the internal standard solution (e.g., 150 ng/mL of N-Acetyl mesalamine-D3).

  • Add 25 µL of the derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.[1][2][3]

  • Add 100 µL of 0.5% formic acid and vortex briefly.

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex the mixture for 10 minutes to facilitate the transfer of the analyte to the organic phase.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. Reversed-phase SPE, such as with an Oasis HLB cartridge, is suitable for polar compounds like mesalazine.[5][6][7]

Workflow Diagram

Solid-Phase Extraction Workflow pretreat Pre-treat Plasma (Dilute with 4% H3PO4) load Load Sample onto Oasis HLB Cartridge pretreat->load wash Wash Cartridge (e.g., 5% Methanol (B129727) in Water) load->wash Remove Interferences elute Elute Mesalazine (e.g., Acetonitrile with 0.1% Formic Acid) wash->elute Isolate Analyte evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A representative workflow for mesalazine extraction from plasma using SPE.

Detailed Protocol (Representative):

This protocol is a representative method based on the principles of reversed-phase SPE for polar analytes using a water-wettable polymer-based sorbent.[6][7]

  • Sample Pre-treatment: Spike 240 µL of plasma with 10 µL of the internal standard working solution. Dilute the spiked plasma 1:1 with 4% phosphoric acid in water.[6][7]

  • Load: Directly load the pre-treated plasma sample onto an Oasis HLB µElution plate or 1 cc cartridge without prior conditioning and equilibration.[6][7]

  • Wash: Wash the SPE sorbent with a weak organic solvent to remove polar interferences while retaining mesalazine. A common wash solution is 5% methanol in water.

  • Elute: Elute the mesalazine and internal standard from the sorbent using a strong organic solvent. A suitable elution solvent would be acetonitrile containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References

Application Notes and Protocols for Liquid-Liquid Extraction of N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Mesalazine-d3 (N-Acetyl-5-aminosalicylic acid-d3) is the deuterated stable isotope-labeled form of N-Acetyl Mesalazine, the primary metabolite of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid).[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of N-Acetyl Mesalazine in biological matrices by mass spectrometry-based assays.[1][3] Its use ensures high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[3] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from human plasma, along with relevant quantitative data and workflow visualizations.

Metabolic Pathway of Mesalazine

Mesalazine is metabolized in the intestinal mucosa and the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) primarily by the N-acetyltransferase 1 (NAT-1) enzyme.[4] Some acetylation also occurs via colonic bacteria.[4] This metabolic process is a key factor in the drug's pharmacokinetic profile.

Mesalazine Mesalazine (5-Aminosalicylic Acid) N_Acetyl_Mesalazine N-Acetyl Mesalazine (N-Ac-5-ASA) Mesalazine->N_Acetyl_Mesalazine Acetylation (NAT-1, Colonic Bacteria)

Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.

Liquid-Liquid Extraction Protocol for this compound from Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Mesalamine and N-Acetyl Mesalamine in human plasma, where this compound is used as an internal standard.[5]

Objective: To extract this compound, along with the target analytes Mesalamine and N-Acetyl Mesalamine, from human plasma for subsequent analysis by LC-MS/MS.

Materials:

  • Human plasma sample

  • This compound internal standard solution (concentration as required for the assay)

  • 0.5% Formic acid in water

  • Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the this compound internal standard solution to the plasma sample.

  • Acidification: Add 100 µL of 0.5% formic acid solution to the mixture and vortex briefly.

  • Extraction Solvent Addition: Add 3 mL of methyl tert-butyl ether to the tube.

  • Extraction: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the samples for 5 minutes at 4000 rpm and 20°C to achieve complete separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (methyl tert-butyl ether) into a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction workflow.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Plasma 1. Aliquot 100 µL Plasma Add_IS 2. Add 100 µL N-Acetyl Mesalazine-d3 IS Plasma->Add_IS Acidify 3. Add 100 µL 0.5% Formic Acid Add_IS->Acidify Add_Solvent 4. Add 3 mL MTBE Acidify->Add_Solvent Vortex 5. Vortex for 10 min Add_Solvent->Vortex Centrifuge 6. Centrifuge at 4000 rpm for 5 min Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-liquid extraction workflow for this compound.

Quantitative Data and Method Validation

The described liquid-liquid extraction method, coupled with LC-MS/MS analysis, has been validated for the quantification of N-Acetyl Mesalazine.[5] The following tables summarize the key quantitative parameters of the analytical method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical ColumnThermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase10 mM Ammonium Acetate and Methanol (85:15, v/v)[5]
Flow Rate0.6 mL/min[5]
Ionization ModeNot specified, but MRM transitions suggest ESI
Scan TypeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for N-Acetyl Mesalazine and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
N-Acetyl Mesalazine194.2149.9Negative[5][6]
This compound197.2 (Calculated)153.0 (Observed for a similar deuterated standard)[5]Negative

Note: The precursor ion for this compound is calculated based on the addition of three deuterium (B1214612) atoms. The product ion is based on a similar deuterated standard and may vary.

Table 3: Method Validation Summary for N-Acetyl Mesalazine Quantification

ParameterResult
Linear Concentration Range10-2000 ng/mL[5]
Intra-day Precision (%CV)
LQC (30 ng/mL)5.67%
MQC (600 ng/mL)0.99%
HQC (1400 ng/mL)1.93%
Inter-day Precision (%CV)
LQC (30 ng/mL)4.89%
MQC (600 ng/mL)1.72%
HQC (1400 ng/mL)1.94%
Intra-day Accuracy (%)
LQC (30 ng/mL)106.22%
MQC (600 ng/mL)99.64%
HQC (1400 ng/mL)100.99%
Inter-day Accuracy (%)
LQC (30 ng/mL)104.27%
MQC (600 ng/mL)100.71%
HQC (1400 ng/mL)101.44%

Data adapted from Kanala et al. (2014) for N-Acetyl Mesalamine.[5] LQC: Low-Quality Control, MQC: Middle-Quality Control, HQC: High-Quality Control.

Conclusion

The provided liquid-liquid extraction protocol offers a robust and reliable method for the extraction of this compound from human plasma, suitable for use as an internal standard in quantitative bioanalytical assays. The detailed steps, combined with the performance data from a validated method, provide researchers, scientists, and drug development professionals with the necessary information to implement this technique in their laboratories for pharmacokinetic, bioequivalence, and other drug metabolism studies involving Mesalazine and its primary metabolite.

References

Application Note and Protocol: Protein Precipitation for Plasma Sample Analysis Using N-Acetyl Mesalazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the preparation of plasma samples using protein precipitation for the subsequent quantification of analytes, with N-Acetyl Mesalazine-d3 serving as a stable isotope-labeled internal standard (IS).[1][2] Protein precipitation is a widely used technique in bioanalytical sample preparation due to its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis.[3] This method involves the addition of a water-miscible organic solvent to the plasma sample, which disrupts the hydration layer of proteins, causing them to precipitate.[3] The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte of interest and the internal standard, can be directly analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This compound is the deuterated form of N-Acetyl mesalazine, the primary intestinal metabolite of Mesalazine (5-aminosalicylic acid), an anti-inflammatory drug.[2][4] Its use as an internal standard is crucial for the accurate quantification of mesalazine and its metabolites in biological matrices by correcting for variability during sample processing and analysis.[1][2]

Experimental Protocols

This protocol outlines a general procedure for protein precipitation in plasma samples. Optimal conditions, such as the specific precipitation solvent and volumes, may require further validation for specific analytes and analytical instrumentation.

Materials and Reagents
  • Human plasma (K2EDTA as anticoagulant is recommended)

  • This compound (Reference Standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (e.g., 1.5 mL) or 96-well plates

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge (refrigerated, capable of >10,000 x g)

Preparation of Solutions

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of, for example, 1 mg/mL.

Internal Standard (IS) Working Solution: Dilute the IS stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a working concentration. The final concentration in the analytical sample should be optimized based on the expected analyte concentration and instrument sensitivity. A common working concentration might be in the range of 100-500 ng/mL.

Precipitating Solvent: Cold acetonitrile is a commonly used and effective precipitating agent.[5][6] Other options include methanol or mixtures of organic solvents.[3] The addition of a small amount of acid (e.g., 0.1% formic acid) to the organic solvent can improve the precipitation of proteins and the stability of certain analytes.

Protein Precipitation Workflow

The following diagram illustrates the key steps in the protein precipitation protocol.

G cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_separation Separation & Collection cluster_analysis Analysis thaw Thaw Plasma Sample vortex_sample Vortex to Homogenize thaw->vortex_sample add_is Spike with This compound IS vortex_sample->add_is add_solvent Add Cold Precipitating Solvent add_is->add_solvent vortex_mix Vortex Vigorously add_solvent->vortex_mix centrifuge Centrifuge at High Speed (4°C) vortex_mix->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms_analysis LC-MS/MS Analysis collect_supernatant->lcms_analysis

Caption: Workflow for protein precipitation of plasma samples.
Detailed Step-by-Step Protocol

  • Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) or in a 4°C refrigerator.[7] Once thawed, vortex the samples gently to ensure homogeneity.[8]

  • Internal Standard Spiking: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample. Add a small volume (e.g., 5-10 µL) of the this compound working solution to the plasma.

  • Protein Precipitation: Add the precipitating solvent. A common ratio is 3 to 5 volumes of solvent to 1 volume of plasma (e.g., 300-500 µL of cold acetonitrile for 100 µL of plasma).[3] The solvent should be added quickly to promote the formation of large protein aggregates.

  • Mixing: Cap the microcentrifuge tube and vortex vigorously for 30 seconds to 1 minute to ensure thorough mixing and complete protein precipitation.[8]

  • Incubation (Optional): For enhanced protein precipitation, samples can be incubated at a low temperature (e.g., -20°C or 4°C) for 10-30 minutes.[7]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 - 20,000 x g) for 10 minutes at 4°C.[7][8] This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for analysis.[8]

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the initial mobile phase of the LC-MS/MS system. This step can increase the concentration of the analyte.[7]

  • Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following tables present validation data from a study that utilized this compound as an internal standard for the quantification of mesalamine and N-acetyl mesalamine in human plasma. It is important to note that the sample preparation method in this particular study was liquid-liquid extraction, not protein precipitation.[9][10][11][12] However, this data provides a benchmark for the expected precision and accuracy of the analytical method itself.

Table 1: Intra-day and Inter-day Precision and Accuracy for Mesalamine in Human Plasma[10][11][12][13]
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Mesalamine2 (LQC)8.63105.488.67103.87
6 (MQC)1.60102.702.14100.64
450 (HQC)2.91103.183.45101.23
1050 (HQC)2.34104.562.89102.78

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Intra-day and Inter-day Precision and Accuracy for N-Acetyl Mesalamine in Human Plasma[10][11][12][13]
AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
N-Acetyl Mesalamine10 (LQC)5.67106.224.89104.27
30 (MQC)0.9999.641.72100.71
600 (HQC)1.89101.342.56102.45
1400 (HQC)2.33102.783.12103.89

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Discussion

The protein precipitation protocol described here is a robust and efficient method for preparing plasma samples for analysis when using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in quantitative bioanalysis.

While protein precipitation is a simple and fast technique, it may not remove all matrix components, such as phospholipids, which can potentially interfere with LC-MS/MS analysis and impact column lifetime. For assays requiring more extensive cleanup, other sample preparation techniques like liquid-liquid extraction or solid-phase extraction may be considered.

A validation of the analytical method using protein precipitation was conducted by P&G Pharmaceutical for Mesalamine and its metabolite N-Acetyl-5-Aminosalicylic Acid in human plasma using their respective stable isotope-labeled internal standards, including D3-N-Ac-5-ASA.[13] The validation demonstrated acceptable precision and accuracy.[13]

Conclusion

This application note provides a comprehensive protocol for protein precipitation of plasma samples using this compound as an internal standard. The detailed methodology and workflow diagrams are intended to guide researchers in developing and implementing robust bioanalytical methods. The provided data, although from a different extraction technique, highlights the level of performance that can be achieved with a well-optimized analytical method utilizing this compound. It is recommended that each laboratory validates this protocol for their specific application and analytical instrumentation.

References

Application Note and Protocol: Development and Validation of a Bioanalytical Method for Mesalazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is mainly localized to the colonic mucosa, where it modulates inflammatory pathways.[1] Accurate and reliable quantification of mesalazine in biological matrices, particularly human plasma, is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies, which are essential for drug development and regulatory approval.[1][3]

This document provides a detailed protocol for a validated bioanalytical method for the determination of mesalazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed to be sensitive, specific, and robust, meeting the standards required for clinical and regulatory applications.[1][3]

Materials and Methods

Chemicals and Reagents
  • Mesalazine reference standard

  • Mesalazine-d3 or another suitable internal standard (IS)[4]

  • HPLC-grade methanol[2][5]

  • HPLC-grade acetonitrile[1][4]

  • Formic acid (AR grade)[1][4]

  • Potassium dihydrogen phosphate (B84403) (AR grade)[2]

  • Sodium hydroxide (B78521) (AR grade)[2]

  • Human plasma (K2EDTA as anticoagulant)

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Alliance)[6]

  • Tandem Mass Spectrometer (e.g., API 3200)[7]

  • Analytical column (e.g., C18 column, such as Phenomenex Luna 5u or Xterra ODS)[1][2]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesalazine and the internal standard in methanol (B129727) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the mesalazine primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions at various concentrations.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with the same diluent to achieve a final concentration of approximately 500 ng/mL.[7]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike appropriate volumes of the mesalazine working standard solutions into blank human plasma to obtain a series of calibration standards. A typical concentration range is 1-160 ng/mL.[1][3]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Protein Precipitation)
  • To 500 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the IS working solution (except for the blank).[1]

  • Vortex the samples for 30 seconds.

  • Add 1.5 mL of acetonitrile (B52724) to precipitate the plasma proteins.[7]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection data Data Acquisition and Processing detection->data

Caption: Experimental workflow for mesalazine analysis in human plasma.

LC-MS/MS Conditions
  • Chromatographic Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[1][4]

  • Flow Rate: 0.5 - 1.2 mL/min.[2][7]

  • Injection Volume: 10-20 µL.[1][2]

  • Column Temperature: 40°C.[1]

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the specific method.[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Mesalazine: To be optimized based on the instrument (e.g., m/z 210.1→192.1 after derivatization).[7]

    • Internal Standard: To be optimized based on the chosen IS (e.g., Mesalazine-d3 m/z 213.1→195.1 after derivatization).[7]

Method Validation

The bioanalytical method should be validated according to the International Council for Harmonisation (ICH) M10 and/or US FDA guidelines.[1][3] The key validation parameters are summarized below.

G cluster_validation Bioanalytical Method Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Extraction Recovery matrix_effect Matrix Effect stability Stability (Freeze-Thaw, Short- & Long-Term) validation_root Method Validation validation_root->selectivity validation_root->linearity validation_root->accuracy validation_root->precision validation_root->recovery validation_root->matrix_effect validation_root->stability

References

Application Note: Quantification of N-Acetyl Mesalazine-d3 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl Mesalazine, the major metabolite of the anti-inflammatory drug Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), is a critical analyte in pharmacokinetic and drug metabolism studies.[1] Accurate quantification of this metabolite is essential for understanding the efficacy and disposition of Mesalazine in the body. Stable isotope-labeled internal standards, such as N-Acetyl Mesalazine-d3, are crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample processing.[1]

This application note provides a detailed protocol for the quantification of N-Acetyl Mesalazine using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described method is intended for researchers, scientists, and drug development professionals working on the analysis of Mesalazine and its metabolites in biological samples.

Metabolic Pathway of Mesalazine

Mesalazine is primarily metabolized in the intestinal mucosa and the liver to N-Acetyl Mesalazine via N-acetyltransferase enzymes.[1] This acetylation is a major route of elimination for the active drug.

Mesalazine Mesalazine (5-Aminosalicylic Acid) NAcetylMesalazine N-Acetyl Mesalazine Mesalazine->NAcetylMesalazine Acetylation NAT N-Acetyltransferase (Intestinal Mucosa, Liver)

Caption: Metabolic conversion of Mesalazine to N-Acetyl Mesalazine.

Experimental Protocol

This protocol is based on the method described by Kanala et al. (2014) for the simultaneous quantification of Mesalazine and N-Acetyl Mesalazine in human plasma.[1]

Materials and Reagents
  • N-Acetyl Mesalazine

  • This compound (Internal Standard)

  • Mesalazine

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Human Plasma (or other relevant biological matrix)

  • Propionic anhydride (B1165640) (for derivatization, if required for Mesalazine analysis)[1]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in a suitable solvent).

  • For the simultaneous analysis of Mesalazine, a derivatization step may be required. Add 25 µL of 10% propionic anhydride in methanol and vortex briefly.[1]

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient
Run Time ~5 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Nebulizer Gas Nitrogen
Heater Gas Nitrogen

MRM Transitions

The following MRM transitions should be used for the detection and quantification of the analytes and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound198.2153.0Negative
N-Acetyl Mesalazine194.2149.9Negative[1]
Mesalazine152.0108.0Negative[1]

Note: The precursor ion for this compound is based on its molecular weight. The product ion is based on the fragmentation pattern observed for the non-deuterated compound, assuming a similar loss.

Data Analysis and Quantification

The quantification of N-Acetyl Mesalazine is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Acetyl Mesalazine in the unknown samples is then determined from this calibration curve.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Deriv Derivatization (optional) (Propionic Anhydride) IS->Deriv LLE Liquid-Liquid Extraction Deriv->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantification of N-Acetyl Mesalazine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of N-Acetyl Mesalazine in biological matrices. This method is highly sensitive and selective, making it suitable for a wide range of applications in pharmaceutical research and development. The detailed protocol and workflows presented in this application note can be readily adapted by researchers to facilitate their analytical studies.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Mesalazine and N-Acetyl Mesalazine-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic action is primarily localized to the colonic mucosa.[2] Mesalazine is metabolized in the gut wall and liver to its main biotransformation product, N-acetyl-5-aminosalicylic acid (N-acetyl mesalazine).[1] Accurate quantification of mesalazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalazine and its deuterated internal standard, N-Acetyl Mesalazine-d3, in human plasma. The use of a stable isotopically labeled internal standard ensures high accuracy and precision in quantification.[4] The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection.

Experimental Protocols

  • Mesalazine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether

  • Ammonium acetate (B1210297) and formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Propionic anhydride (B1165640) (for derivatization, if required)[5]

  • Ultrapure water

This protocol offers a clean extract, minimizing matrix effects.[6][7]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound at a suitable concentration, e.g., 150 ng/mL) to each plasma sample.[5]

  • Briefly vortex the mixture.

  • To enhance extraction efficiency, add 100 µL of 0.5% formic acid and vortex again.[5]

  • Add 3 mL of methyl tert-butyl ether as the extraction solvent.[5]

  • Vortex the samples for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[5]

  • Carefully transfer the supernatant (organic layer) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[5]

The following conditions are a starting point and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[5][8][9]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[8][9]
Flow Rate 0.6 mL/min[8][9]
Elution Mode Isocratic
Injection Volume 10 µL[5]
Column Temperature 40°C[5]
Autosampler Temp. 10°C[10]
Total Run Time Approx. 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5][6]
MRM Transitions See Table 3
Nebulizer Gas Optimized for spray shape and ionization[5]
Heater Gas Optimized for spray shape and ionization[5]

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mesalazine152.0108.0[5][6]
N-Acetyl Mesalazine194.2149.9[5]
This compound (IS)197.2 (approx.)153.0 (approx.)

Note: The exact m/z for this compound may vary slightly. It is crucial to optimize this on the specific mass spectrometer being used. One source detected a proton adduct for this compound at m/z 169.9→153.0 in negative mode, which may refer to a different deuterated standard or fragmentation.[5]

Data Presentation and Method Validation

The method was validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability.[2]

Table 4: Calibration and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Mesalazine2 - 1500> 0.998[5]
N-Acetyl Mesalazine10 - 2000> 0.998[5]

Table 5: Precision and Accuracy for Mesalazine

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ21.60 - 8.63[5][8][9]2.14 - 8.67[8][9]102.70 - 105.48[8][9]100.64 - 103.87[8][9]
LQC6
MQC450
HQC1050

Note: The ranges for precision and accuracy cover the performance across all QC levels as reported in the cited literature.[5][8][9]

Table 6: Precision and Accuracy for N-Acetyl Mesalazine

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ100.99 - 5.67[5][8][9]1.72 - 4.89[8][9]99.64 - 106.22[8][9]100.71 - 104.27[8][9]
LQC30
MQC600
HQC1400

Note: The ranges for precision and accuracy cover the performance across all QC levels as reported in the cited literature.[5][8][9]

Visualizations

experimental_workflow sample Human Plasma Sample (100 µL) is_spike Spike Internal Standard (this compound) sample->is_spike lle Liquid-Liquid Extraction (Methyl tert-butyl ether) is_spike->lle vortex_centrifuge Vortex (10 min) Centrifuge (4000 rpm, 5 min) lle->vortex_centrifuge evaporate Evaporate Supernatant (Nitrogen Stream, 40°C) vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Sample preparation and analysis workflow.

logical_relationship mesalazine Mesalazine (Analyte) lc_separation Chromatographic Separation (C18 Column) mesalazine->lc_separation n_acetyl N-Acetyl Mesalazine (Metabolite) n_acetyl->lc_separation is This compound (Internal Standard) is->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification

Caption: Analytical relationship diagram.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of mesalazine and its primary metabolite in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in sample processing. The method has been successfully validated over a clinically relevant concentration range and is suitable for application in bioequivalence and pharmacokinetic studies.[8][9]

References

Application Notes and Protocols: N-Acetyl Mesalazine-d3 for Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is attributed to its local anti-inflammatory effects within the gastrointestinal tract. The primary metabolite of mesalazine is N-acetyl mesalazine, formed through N-acetyltransferase activity in the liver and intestinal mucosa.[1][3] Accurate quantification of both mesalazine and its major metabolite, N-acetyl mesalazine, in biological samples is crucial for pharmacokinetic and bioequivalence studies in clinical trials.

To ensure the reliability and accuracy of such analyses, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[4][5][6] N-Acetyl Mesalazine-d3, a deuterium-labeled analog of N-acetyl mesalazine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][7] Its chemical properties are nearly identical to the analyte, but it has a different mass-to-charge ratio (m/z), allowing for precise correction of matrix effects, extraction variability, and instrument response fluctuations.[6][8][9]

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of clinical trial samples.

Mechanism of Action of Mesalazine: Signaling Pathways

Mesalazine exerts its anti-inflammatory effects through multiple pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Signaling_Pathway cluster_inhibition Inhibition of NF-κB Pathway cluster_activation Activation of PPAR-γ Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines Mesalazine_Inhibition Mesalazine Mesalazine_Activation Mesalazine PPAR-γ PPAR-γ Anti-inflammatory Genes Anti-inflammatory Genes

The inhibition of the NF-κB pathway by mesalazine reduces the transcription of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.[4][10][11] Concurrently, mesalazine activates PPAR-γ, a nuclear receptor that plays a key role in regulating inflammation and promoting the expression of anti-inflammatory genes.[1][8]

Experimental Protocols

Bioanalytical Method for Mesalazine and N-Acetyl Mesalazine in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of mesalazine and N-acetyl mesalazine in human plasma using this compound as an internal standard.[1][11][12]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Workflow Plasma_Sample Plasma Sample (e.g., 200 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Vortex->Add_Solvent Vortex_Extract Vortex & Centrifuge Add_Solvent->Vortex_Extract Supernatant Collect Supernatant Vortex_Extract->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis Inject into LC-MS/MS Reconstitute->LC_MS_Analysis

2. Chromatographic Conditions

ParameterCondition
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1][11][12]
Mobile Phase 10 mM Ammonium Acetate : Methanol (85:15, v/v)[1][11][12]
Flow Rate 0.6 mL/min[1][11][12]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 5 minutes

3. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1]
MRM Transitions See Table 1
Source Temperature 450 °C
Ion Spray Voltage -4500 V
Nebulizer Gas 10 (arbitrary units)
Curtain Gas 8 (arbitrary units)
Collision Gas 6 (arbitrary units)

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mesalazine152.0108.0[1]
N-Acetyl Mesalazine194.2149.9[1]
This compound (IS)197.2153.0[1]

Quantitative Data and Method Validation

The described method has been validated over a specific concentration range and has demonstrated acceptable precision and accuracy.

Table 2: Method Validation Parameters

ParameterMesalazineN-Acetyl Mesalazine
Linear Range 2 - 1500 ng/mL[1][11][12]10 - 2000 ng/mL[1][11][12]
Intra-day Precision (%CV) 1.60 - 8.63%[1][11][12]0.99 - 5.67%[1][11][12]
Inter-day Precision (%CV) 2.14 - 8.67%[1][11][12]1.72 - 4.89%[1][11][12]
Intra-day Accuracy (%) 102.70 - 105.48%[1][11][12]99.64 - 106.22%[1][11][12]
Inter-day Accuracy (%) 100.64 - 103.87%[1][11][12]100.71 - 104.27%[1][11][12]

Application to Clinical Trials

This robust and validated bioanalytical method utilizing this compound is well-suited for the analysis of samples from clinical trials, including:

  • Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of mesalazine.

  • Bioequivalence (BE) studies: To compare the bioavailability of a generic drug product to the brand-name drug.[1]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.

The use of a stable isotope-labeled internal standard like this compound is critical in these studies to ensure the generation of high-quality, reliable data that can support regulatory submissions and advance drug development programs.

Conclusion

The analytical method detailed in these application notes provides a reliable and accurate approach for the simultaneous quantification of mesalazine and its primary metabolite, N-acetyl mesalazine, in human plasma. The incorporation of this compound as an internal standard is a key component of this method, ensuring the high precision and accuracy required for the analysis of clinical trial samples. By following these protocols, researchers, scientists, and drug development professionals can confidently generate robust data to support their clinical research and development endeavors.

References

Revolutionizing Inflammatory Bowel Disease Monitoring: A Detailed Protocol for Simultaneous Quantification of Mesalazine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of mesalazine (5-aminosalicylic acid, 5-ASA) and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mesalazine is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Monitoring its concentration and that of its primary metabolite is crucial for optimizing therapeutic regimens, assessing bioequivalence of generic formulations, and enhancing patient outcomes.[2]

Introduction

Mesalazine, an anti-inflammatory agent, is the active moiety of several prodrugs like sulfasalazine, olsalazine (B1677275), and balsalazide.[1][3] Its therapeutic action is primarily localized to the colonic mucosa, where it is believed to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3][4][5] Mesalazine is metabolized, both pre-systemically by the intestinal mucosa and systemically in the liver, to N-Ac-5-ASA through acetylation, which is then predominantly eliminated via the renal route.[4]

The high sensitivity and specificity of LC-MS/MS make it the ideal analytical technique for the accurate and simultaneous quantification of mesalazine and N-Ac-5-ASA in biological matrices.[6][7] This protocol outlines a validated method that is robust, reproducible, and suitable for high-throughput analysis in clinical and research settings.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of mesalazine to its primary metabolite is a straightforward acetylation process. The following diagram illustrates this pathway.

Mesalazine Mesalazine (5-ASA) Metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) Mesalazine->Metabolite Acetylation Enzyme N-acetyltransferase (NAT) Enzyme->Mesalazine

Metabolic Pathway of Mesalazine.

The analytical workflow for quantifying mesalazine and N-Ac-5-ASA involves sample preparation, chromatographic separation, and mass spectrometric detection. The subsequent diagram outlines the key steps of this process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Collection P2 Addition of Internal Standard P1->P2 P3 Protein Precipitation or Liquid-Liquid Extraction P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 A1 Injection into LC System P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Concentration Calculation D1->D2

Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

This section details the materials and methods for the simultaneous quantification of mesalazine and N-Ac-5-ASA.

Materials and Reagents
  • Mesalazine reference standard

  • N-acetyl-5-aminosalicylic acid reference standard

  • Mesalazine-d3 or N-acetyl-mesalamine-d3 (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Methyl t-butyl ether (MTBE)

  • Propionic anhydride (B1165640)

  • Human plasma (with anticoagulant)

  • Ultrapure water

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Prepare stock solutions of mesalazine, N-Ac-5-ASA, and the internal standard in methanol. Working solutions are then prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation

Two common and effective methods for sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [2]

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction with Derivatization [6][8]

  • To 100 µL of plasma, add 100 µL of the internal standard solution.

  • Add 25 µL of a 10% propionic anhydride solution in methanol for derivatization and vortex briefly.[6]

  • Add 100 µL of 0.5% formic acid and vortex.[6]

  • Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.[6]

  • Centrifuge at 4000 rpm for 5 minutes.[6]

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography Conditions

The following table summarizes typical LC parameters for the separation of mesalazine and its metabolite.

ParameterCondition 1Condition 2
Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[6][9]Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate in Water[6][9]0.1% Formic Acid in Water[8]
Mobile Phase B Methanol[6][9]Acetonitrile[8]
Flow Rate 0.6 mL/min[6][9]Gradient
Injection Volume 5 µL[6]Not Specified
Column Temperature 40°C[2]Not Specified
Elution Isocratic (85:15, A:B)[6][9]Gradient[8]
Mass Spectrometry Conditions

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The specific ion transitions for mesalazine, N-Ac-5-ASA, and their deuterated internal standards need to be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mesalazine152.0108.0Negative[6]
N-acetyl-mesalazine194.2149.9Negative[6]
N-acetyl-mesalazine-d3 (IS)169.9153.0Negative[6]
Derivatized Mesalazine208.1107.0Negative[8]
Derivatized Mesalazine-d3 (IS)211.1110.1Negative[8]

Quantitative Data Summary

The developed LC-MS/MS methods have been validated according to regulatory guidelines, demonstrating excellent linearity, precision, and accuracy.

ParameterMesalazineN-acetyl-mesalazineReference
Linear Range (ng/mL) 2 - 150010 - 2000[6][9]
0.10 - 12.0 (derivatized)-[8]
7.984 - 3780.638-[10]
Intra-day Precision (%CV) 1.60 - 8.630.99 - 5.67[6][9]
0.6 - 2.9 (derivatized)-[8]
Inter-day Precision (%CV) 2.14 - 8.671.72 - 4.89[6][9]
1.3 - 3.8 (derivatized)-[8]
Intra-day Accuracy (%) 102.70 - 105.4899.64 - 106.22[9]
Inter-day Accuracy (%) 100.64 - 103.87100.71 - 104.27[9]
Accuracy (%) 103.8 - 107.2 (derivatized)-[8]
Recovery (%) 82 - 95 (derivatized)-[8]

Conclusion

This application note provides a detailed and robust protocol for the simultaneous quantification of mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid, in human plasma by LC-MS/MS. The presented methods are sensitive, specific, and have been successfully applied in bioequivalence and pharmacokinetic studies.[6][9] The provided experimental details and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring for inflammatory bowel disease. The adaptability of the sample preparation and chromatographic conditions allows for implementation in various laboratory settings.

References

Application Notes and Protocols for the Use of Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the landscape of regulated bioanalysis, particularly for pharmacokinetic (PK) and drug metabolism (DM) studies, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone for achieving accurate and reliable data. Among these, deuterated internal standards have become the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation, extraction, and analysis, leading to improved accuracy and precision. This document provides a comprehensive overview of the regulatory guidelines, best practices, and detailed experimental protocols for the effective implementation of deuterated internal standards in bioanalysis.

The primary role of an internal standard is to compensate for variability that can occur during the analytical process. By adding a known and constant concentration of the internal standard to all samples, including calibration standards and quality controls (QCs), it is possible to normalize for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). The analyte-to-internal standard peak area ratio is used for quantification, which significantly improves the accuracy and precision of the results.

Regulatory Framework:

The use of internal standards in bioanalytical method validation is a critical aspect of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has created a unified framework for global drug submissions, which is now the standard for both the FDA and EMA. Adherence to the principles outlined in the ICH M10 guideline ensures the quality and consistency of bioanalytical data supporting drug development and market approval. While these guidelines do not explicitly mandate the use of deuterated internal standards, they strongly favor the use of SIL-ISs whenever possible.

Key Considerations for Using Deuterated Internal Standards

1. Selection of a Suitable Deuterated Internal Standard:

The ideal deuterated internal standard should have the following characteristics:

  • High Isotopic Purity: The internal standard should have a high degree of deuteration to minimize the presence of the unlabeled analyte, which can cause interference and lead to inaccurate results.

  • Appropriate Mass Difference: A mass difference of at least 3 atomic mass units (amu) between the analyte and the deuterated internal standard is generally recommended to prevent isotopic overlap from the natural abundance of isotopes in the analyte.

  • Stable Isotope Labeling: The deuterium (B1214612) atoms should be placed in a stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. Back-exchange can compromise the integrity of the internal standard and lead to inaccurate quantification.

  • Co-elution with the Analyte: Ideally, the deuterated internal standard should co-elute with the analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects, providing the most accurate correction. However, significant deuterium labeling can sometimes cause a slight shift in retention time.

2. Potential Challenges and Solutions:

  • Isotopic Interference (Cross-talk): This occurs when the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice-versa. This is more likely with compounds containing naturally abundant isotopes like chlorine or bromine.

    • Assessment: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal indicates interference. The ICH M10 guideline suggests that the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.

    • Mitigation: If significant cross-talk is observed, chromatographic separation of the analyte and internal standard may be necessary. Alternatively, a non-linear calibration model that accounts for the interference can be used.

  • Deuterium-Hydrogen Exchange: The exchange of deuterium atoms for hydrogen atoms can occur under certain pH, temperature, or solvent conditions.

    • Assessment: Incubate the deuterated internal standard in the sample matrix and analytical solvents under various conditions and monitor for any change in its mass spectrum or the appearance of the unlabeled analyte.

    • Mitigation: If exchange is observed, modify the sample preparation and storage conditions (e.g., adjust pH, lower temperature). In some cases, using a ¹³C or ¹⁵N-labeled internal standard, which are not susceptible to exchange, may be a better option.

  • Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

    • Assessment: The matrix effect is evaluated by comparing the peak area of the analyte in the presence of the matrix to the peak area in a neat solution. The internal standard-normalized matrix factor should have a coefficient of variation (CV) of ≤ 15%.

    • Mitigation: A co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize the key validation parameters and their typical acceptance criteria as per the ICH M10 guideline, and a comparison of different internal standard types.

Table 1: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterObjectiveAcceptance Criteria
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. The response of any interfering peak at the retention time of the analyte in the zero sample (blank + IS) should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.A calibration curve should consist of a blank, a zero standard, and at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ)

Troubleshooting & Optimization

Troubleshooting inaccurate quantification with N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl Mesalazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of N-Acetyl Mesalazine.[1][2] N-Acetyl Mesalazine is the primary intestinal metabolite of Mesalazine (5-aminosalicylic acid), an anti-inflammatory drug used to treat inflammatory bowel diseases.[1][3] this compound is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of N-Acetyl Mesalazine and its parent drug, Mesalazine, in biological samples.[1][4]

Q2: Why am I observing a different retention time for this compound compared to the unlabeled N-Acetyl Mesalazine?

Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5][6] This phenomenon, known as the "isotope effect," can lead to chromatographic separation of the analyte and the internal standard.[6][7] If the separation is significant, it can result in differential matrix effects, compromising analytical accuracy.[5][6]

Q3: Can the deuterium (B1214612) label on this compound exchange with protons from the solvent?

Loss of deuterium labels through exchange with protons (H/D back-exchange) can occur, particularly depending on the pH of the solution and the position of the deuterium label on the molecule.[8] This can lead to an artificially high signal for the unlabeled analyte and inaccurate quantification.[9] It is crucial to select an internal standard with deuterium labels on stable positions of the molecule to minimize this risk.[9]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for N-Acetyl Mesalazine are inaccurate and inconsistent, even though I am using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate and inconsistent results can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, impurities in the deuterated standard, isotopic exchange, and differential matrix effects.[5] A systematic approach to troubleshooting is essential.

start Inaccurate Quantification check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution check_purity 2. Assess Purity of Internal Standard check_coelution->check_purity Yes resolve_chromatography Adjust Chromatography (e.g., lower resolution column) check_coelution->resolve_chromatography No check_exchange 3. Evaluate Isotopic Exchange (H/D) check_purity->check_exchange Yes confirm_purity Request Certificate of Analysis from Supplier check_purity->confirm_purity No check_matrix 4. Investigate Differential Matrix Effects check_exchange->check_matrix Not Suspected stability_test Perform Stability Test in Matrix check_exchange->stability_test Suspected matrix_effect_exp Conduct Post-Extraction Addition Experiment check_matrix->matrix_effect_exp Suspected end Accurate Quantification check_matrix->end Not Suspected resolve_chromatography->check_purity confirm_purity->check_exchange stability_test->check_matrix matrix_effect_exp->end

A logical workflow for troubleshooting inaccurate quantitative results.
Detailed Troubleshooting Steps:

1. Verify Co-elution of Analyte and Internal Standard

  • Problem: As mentioned in the FAQ, deuterated standards can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][6] This lack of complete co-elution can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results.[5][6]

  • Solution:

    • Overlay Chromatograms: Carefully examine the chromatograms of the analyte (N-Acetyl Mesalazine) and the internal standard (this compound) to confirm they are co-eluting completely.

    • Adjust Chromatography: If separation is observed, consider modifying the chromatographic method. This could involve adjusting the mobile phase composition, gradient, or temperature.[9] In some cases, using a column with a lower resolution may be beneficial to ensure both compounds elute as a single peak.[5][6]

2. Assess the Purity of the Internal Standard

  • Problem: The purity of the this compound internal standard is critical for accurate quantification.[9] The presence of unlabeled N-Acetyl Mesalazine as an impurity will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[9]

  • Solution:

    • Supplier Documentation: Always obtain a certificate of analysis from your supplier that clearly states the isotopic and chemical purity of the internal standard. Isotopic enrichment should ideally be ≥98% and chemical purity >99%.[9]

    • Experimental Verification: To assess the contribution of the internal standard to the analyte signal, prepare a blank matrix sample and spike it only with the this compound at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled N-Acetyl Mesalazine. The response for the unlabeled analyte should be less than 20% of the response at the LLOQ.[9]

cluster_0 High Purity IS cluster_1 Low Purity IS high_purity Isotopic Enrichment ≥98% Chemical Purity >99% accurate_quant Accurate Quantification high_purity->accurate_quant low_purity Contains Unlabeled Analyte overestimation Overestimation of Analyte (Positive Bias) low_purity->overestimation

Impact of internal standard purity on assay accuracy.

3. Evaluate Isotopic Exchange

  • Problem: The deuterium atoms in this compound can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as H/D back-exchange.[8] This can reduce the concentration of the deuterated internal standard and increase the concentration of the unlabeled analyte, leading to inaccurate results.[8]

  • Solution:

    • Experimental Protocol:

      • Prepare two sets of samples.

      • Set A (Neat Solution): Spike the this compound into the initial mobile phase or a clean solvent.

      • Set B (Matrix): Spike the this compound into a blank sample matrix (e.g., plasma, urine).

      • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

      • Process the samples using your established extraction procedure.

      • Analyze the samples by LC-MS/MS.

      • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[5]

4. Investigate Differential Matrix Effects

  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[5][8] This "differential matrix effect" can lead to inaccurate quantification.[5] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[5]

  • Solution:

    • Experimental Protocol: Matrix Effect Evaluation

      • Prepare Three Sets of Samples:

        • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

        • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

        • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

      • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

      • Calculate Matrix Factor (MF) and Recovery (RE):

        • Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

        • Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.

      • Evaluate Results: Compare the MF for both the analyte and the internal standard. A significant difference indicates a differential matrix effect.

Experimental Protocols

LC-MS/MS Method for Quantification of Mesalamine and N-Acetyl Mesalazine

This protocol is a general guideline based on published methods and may require optimization for your specific instrumentation and application.[4][10][11]

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[10]

    • Detection: Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions:

      • Mesalamine: m/z 152.0 → 108.0[10]

      • N-Acetyl Mesalazine: m/z 194.2 → 149.9[10]

      • This compound (IS): m/z 197.2 → 153.0 (Note: The exact m/z for the d3 variant may differ slightly based on the position of the deuterium atoms. The provided reference used a different IS, so this is an expected transition). A separate search result indicates a transition of m/z 169.9 → 153.0.[10] It is crucial to optimize this in your own system.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 100 µL of internal standard solution (this compound in a suitable solvent).

    • Add 25 µL of a derivatizing agent if necessary (e.g., 10% propionic anhydride (B1165640) in methanol).[10]

    • Vortex briefly.

    • Add 100 µL of 0.5% formic acid and vortex again.

    • Add 3 mL of methyl t-butyl ether, vortex for 10 minutes.

    • Centrifuge for 5 minutes at 4000 rpm.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Mesalamine and N-Acetyl Mesalazine using this compound as an internal standard.[4][10][11]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Mesalamine2 - 15002
N-Acetyl Mesalazine10 - 200010

Table 2: Intra- and Inter-Day Precision and Accuracy

AnalytePrecision (CV%) - Intra-DayPrecision (CV%) - Inter-DayAccuracy (%) - Intra-DayAccuracy (%) - Inter-Day
Mesalamine1.60 - 8.632.14 - 8.67102.70 - 105.48100.64 - 103.87
N-Acetyl Mesalazine0.99 - 5.671.72 - 4.8999.64 - 106.22100.71 - 104.27

Table 3: Hypothetical Matrix Effect and Recovery Data

AnalyteSample TypeMean Peak AreaMatrix Factor (MF)Recovery (RE)
N-Acetyl MesalazineSet A (Neat)1,500,000--
Set B (Post-Extraction Spike)1,200,0000.80 (Suppression)-
Set C (Pre-Extraction Spike)1,080,000-90%
This compoundSet A (Neat)1,250,000--
Set B (Post-Extraction Spike)1,100,0000.88 (Suppression)-
Set C (Pre-Extraction Spike)990,000-90%

In this hypothetical example, the analyte experiences more significant ion suppression than the deuterated internal standard, which could lead to an overestimation of the analyte concentration.[9]

References

Addressing matrix effects in mesalazine analysis with N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of mesalazine using N-Acetyl Mesalazine-d3 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly matrix effects, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of mesalazine?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (mesalazine) in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), negatively impacting the accuracy, precision, and sensitivity of quantitative analyses.

Q2: Why is this compound a suitable internal standard for mesalazine analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard for mesalazine's primary metabolite, N-Acetyl Mesalazine.[1] SIL internal standards are the gold standard in quantitative LC-MS/MS analysis.[2] Because this compound is structurally and chemically very similar to the analyte's major metabolite and by extension, the parent drug mesalazine, it co-elutes and experiences similar matrix effects and ionization efficiency.[3] This allows it to accurately compensate for variations in sample preparation and instrument response, leading to more reliable and accurate quantification of mesalazine.[3]

Q3: What are the typical sources of matrix effects in plasma or serum samples for mesalazine analysis?

A3: The most common sources of matrix effects in biological fluids like plasma and serum are phospholipids (B1166683) from cell membranes.[4] These molecules are known to cause ion suppression in electrospray ionization (ESI) by co-eluting with the analytes and competing for ionization.[4] Other endogenous components like salts, fatty acids, and triglycerides can also contribute to matrix effects.[5]

Q4: How can I assess the extent of matrix effects in my mesalazine assay?

A4: The matrix effect can be quantified by calculating a "matrix factor" (MF). This is typically done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution (e.g., mobile phase).

Matrix Factor (MF) Calculation:

  • MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

It is recommended to assess the matrix effect using at least six different lots of blank biological matrix to account for inter-subject variability.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for Mesalazine and/or this compound

Symptoms:

  • Low signal intensity for the analyte and internal standard.

  • Poor sensitivity and high limit of quantification (LLOQ).

  • Inconsistent results between different lots of biological matrix.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Co-elution with Phospholipids 1. Optimize Chromatographic Separation: Modify the gradient to better separate mesalazine from the phospholipid elution zone. Consider using a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that provides alternative selectivity.
2. Improve Sample Preparation: Implement a sample preparation technique specifically designed to remove phospholipids. Options include Solid-Phase Extraction (SPE) or hybrid techniques like HybridSPE-Phospholipid.[4]
High Concentration of Matrix Components 1. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[2] However, ensure the diluted concentration is still above the LLOQ.
Suboptimal Ion Source Parameters 1. Optimize Ion Source Settings: Adjust parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to improve ionization efficiency and minimize the impact of matrix components.

Troubleshooting Workflow for Ion Suppression:

start Significant Ion Suppression Detected check_chromatography Review Chromatogram: Co-elution of Analyte and IS with Matrix? start->check_chromatography optimize_lc Optimize LC Method: - Adjust Gradient - Change Column Chemistry check_chromatography->optimize_lc Yes check_sample_prep Is Sample Preparation Adequate for Matrix Removal? check_chromatography->check_sample_prep No reassess Re-evaluate Matrix Effect optimize_lc->reassess improve_sample_prep Improve Sample Preparation: - Use SPE - Use Phospholipid Removal Plates check_sample_prep->improve_sample_prep No dilute_sample Dilute Sample and Re-inject check_sample_prep->dilute_sample Yes improve_sample_prep->reassess dilute_sample->reassess optimize_ms Optimize MS Source Parameters optimize_ms->reassess reassess->optimize_ms Still Suppressed end Problem Resolved reassess->end Successful

Caption: Troubleshooting decision tree for ion suppression.

Issue 2: Low or Inconsistent Recovery of Mesalazine during Liquid-Liquid Extraction (LLE)

Symptoms:

  • The peak area of the pre-extraction spiked QC samples is significantly lower than that of the post-extraction spiked samples.

  • High variability in recovery across different samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect pH of Aqueous Phase 1. Optimize pH: The extraction efficiency of ionizable compounds like mesalazine is highly dependent on the pH of the aqueous phase. Adjust the pH to ensure mesalazine is in its neutral form to facilitate its partitioning into the organic solvent.
Formation of Emulsions 1. Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the aqueous and organic phases.[5]
2. "Salting Out": Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.[5]
3. Centrifugation: Centrifuge the samples at a higher speed or for a longer duration to facilitate phase separation.
Inappropriate Extraction Solvent 1. Test Different Solvents: The polarity of the extraction solvent is critical. If recovery is low, test alternative solvents or solvent mixtures. For mesalazine, methyl tert-butyl ether is a commonly used and effective solvent.
Analyte Degradation 1. Protect from Light and Heat: Mesalazine can be sensitive to light and temperature. Ensure samples are protected from light and processed at controlled temperatures.

Troubleshooting Workflow for Low Recovery:

start Low/Inconsistent Recovery in LLE check_ph Verify pH of Aqueous Phase start->check_ph adjust_ph Optimize Extraction pH check_ph->adjust_ph Incorrect check_emulsion Emulsion Formation Observed? check_ph->check_emulsion Correct reassess Re-evaluate Recovery adjust_ph->reassess break_emulsion Implement Emulsion Breaking Technique: - Gentle Mixing - Salting Out - Centrifugation check_emulsion->break_emulsion Yes check_solvent Is Extraction Solvent Optimal? check_emulsion->check_solvent No break_emulsion->reassess test_solvents Test Alternative Extraction Solvents check_solvent->test_solvents No check_solvent->reassess Yes test_solvents->reassess end Problem Resolved reassess->end

Caption: Troubleshooting decision tree for low LLE recovery.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement for mesalazine.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • Mesalazine and this compound reference standards.

  • Validated sample preparation method (e.g., Liquid-Liquid Extraction).

  • LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Prepare a standard solution of mesalazine and this compound in the mobile phase at a mid-range concentration.

  • Prepare Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the 6 sources using the validated sample preparation method.

    • After the final extraction step and just before evaporation (if applicable), spike the extracted matrix with the same concentration of mesalazine and this compound as in Set A.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples.

  • Data Analysis:

    • Calculate the average peak area for mesalazine in Set A (Peak AreaNeat).

    • Calculate the average peak area for mesalazine in each of the 6 lots from Set B (Peak AreaMatrix).

    • Calculate the Matrix Factor for each lot: MF = Peak AreaMatrix / Peak AreaNeat .

    • Calculate the coefficient of variation (%CV) of the matrix factors across the 6 lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Liquid-Liquid Extraction of Mesalazine from Human Plasma

Objective: To extract mesalazine and this compound from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma samples.

  • This compound internal standard working solution.

  • 0.5% Formic Acid.

  • Methyl tert-butyl ether (MTBE).

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

Procedure:

  • To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound).

  • Add 100 µL of 0.5% formic acid and vortex briefly.

  • Add 3 mL of MTBE and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction:

start Start LLE add_is Add 100 µL Internal Standard to 100 µL Plasma start->add_is add_acid Add 100 µL 0.5% Formic Acid and Vortex add_is->add_acid add_solvent Add 3 mL MTBE and Vortex for 10 min add_acid->add_solvent centrifuge Centrifuge at 4000 rpm for 5 min add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for LLE of mesalazine.

Data Presentation

Table 1: LC-MS/MS Parameters for Mesalazine and this compound

ParameterMesalazineThis compound (IS)
Precursor Ion (m/z) 154.1199.1
Product Ion (m/z) 108.1155.1
Ionization Mode ESI PositiveESI Positive
Collision Energy (eV) 1518
Retention Time (min) ~2.5~3.2
Note: These are example parameters and should be optimized for your specific instrument and chromatographic conditions.

Table 2: Example Matrix Factor Calculation

Plasma LotPeak Area (Neat Solution)Peak Area (Post-Spiked)Matrix Factor
1500,000425,0000.85
2500,000410,0000.82
3500,000440,0000.88
4500,000400,0000.80
5500,000435,0000.87
6500,000415,0000.83
Average 0.84
%CV 3.8%
In this example, an average matrix factor of 0.84 indicates approximately 16% ion suppression. A %CV of 3.8% suggests the matrix effect is consistent across different lots.

References

Preventing hydrogen-deuterium exchange in N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl Mesalazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H-D) exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice-versa.[1] For this compound, the deuterium labels are located on the N-acetyl group. If these deuterium atoms exchange with hydrogen, it compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses (e.g., LC-MS) where this compound is used as an internal standard, and can also affect the interpretation of metabolic studies.[2]

Q2: Are the deuterium labels on the acetyl group of this compound stable?

A2: Yes, under typical analytical conditions, the deuterium labels on the acetyl group are stable. The hydrogens on the methyl group of an acetyl moiety are not readily exchangeable. Studies on similar structures have shown that significant exchange at such positions requires strongly basic conditions (e.g., pD > 12) and elevated temperatures, which are not typical for most pharmaceutical analyses.[3][4]

Q3: What are the primary factors that can induce H-D exchange in this compound?

A3: The primary factors that can induce H-D exchange are:

  • pH: Both highly acidic and, more significantly, basic conditions can catalyze H-D exchange. The minimum rate of exchange for many deuterated compounds is typically in the pH range of 2.5-3.0.[1][5]

  • Temperature: Higher temperatures accelerate the rate of H-D exchange.[5]

  • Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can contribute to the loss of deuterium labels. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are preferred for reconstitution and storage.

Q4: How can I minimize H-D exchange during sample preparation for LC-MS analysis?

A4: To minimize H-D exchange during LC-MS sample preparation, it is crucial to control pH and temperature. A standard "quench" procedure is often employed, which involves rapidly lowering the pH of the sample to around 2.5 and keeping it at a low temperature (e.g., 0°C on an ice bath).[6] This significantly slows down the exchange rate.

Q5: What are the best practices for storing this compound solutions?

A5: For optimal stability, this compound should be stored as a solid at the recommended temperature, protected from moisture. If a stock solution is required, it should be prepared in a high-purity, dry aprotic solvent like acetonitrile or DMSO and stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent atmospheric moisture ingress.[5]

Troubleshooting Guides

Issue 1: Loss of Deuterium Signal or Inaccurate Quantification in LC-MS Analysis

  • Possible Cause: Hydrogen-deuterium exchange has occurred during sample preparation or analysis.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of all solvents and buffers used during sample preparation and LC analysis is within the optimal range (ideally pH 2.5-3.0) to minimize exchange.[5]

    • Control Temperature: Maintain low temperatures (0-4°C) throughout the entire sample handling and analysis workflow. Use pre-chilled solvents, tubes, and a cooled autosampler.

    • Solvent Selection: Reconstitute and dilute this compound in aprotic solvents whenever possible. If aqueous solutions are necessary, use D₂O-based buffers for labeling experiments to minimize back-exchange.

    • Minimize Exposure Time: Optimize your LC method to have the shortest possible run time to reduce the exposure of the deuterated standard to protic mobile phases.[6]

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental conditions is leading to different levels of H-D exchange.

  • Troubleshooting Steps:

    • Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for sample preparation, including precise timing for each step.

    • Fresh Reagents: Prepare fresh buffers and solutions for each experiment to ensure consistent pH and composition.

    • Calibrate Instruments: Regularly calibrate pH meters and ensure temperature-controlled equipment is functioning correctly.

Data Presentation

The stability of deuterated internal standards is critically dependent on pH and temperature. The following tables summarize the general impact of these parameters on H-D exchange rates.

Table 1: Effect of pH on H-D Exchange Rate

pH Range Relative Exchange Rate Recommendation
< 2.5 Increasing (Acid-catalyzed) Avoid prolonged exposure.
2.5 - 3.0 Minimal Optimal range for quenching and analysis. [5]
3.0 - 7.0 Moderate Proceed with caution, keep temperature low.

| > 7.0 | High (Base-catalyzed) | Avoid. |

Table 2: Effect of Temperature on H-D Exchange Rate

Temperature Relative Exchange Rate Recommendation
≤ 4°C Significantly Reduced Ideal for all sample handling and analysis.
Ambient (~25°C) Moderate Minimize exposure time.

| > 40°C | High | Avoid. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in the chosen aprotic solvent to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C.

Protocol 2: Sample Preparation for LC-MS Analysis using Protein Precipitation

  • Pre-cool: Place all solutions (including acetonitrile and water/formic acid), pipette tips, and microcentrifuge tubes on ice.

  • Spiking: To your biological matrix sample (e.g., plasma, urine), add the required volume of this compound internal standard working solution.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortex: Vortex the sample vigorously for 30 seconds.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Acidification (Quenching): Add a small volume of 1% formic acid in water to the supernatant to adjust the final pH to approximately 2.5-3.0.

  • Analysis: Immediately place the sample in a cooled autosampler (e.g., 4°C) for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Cold) cluster_quench Quenching cluster_analysis Analysis Sample Sample Add_IS Add_IS Sample->Add_IS Spike with This compound Precipitate Precipitate Add_IS->Precipitate Add cold ACN Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge 4°C Transfer_Supernatant Transfer_Supernatant Centrifuge->Transfer_Supernatant Acidify Acidify Transfer_Supernatant->Acidify Adjust pH to ~2.5 LC_MS LC_MS Acidify->LC_MS Cooled Autosampler (4°C)

Caption: Recommended workflow for minimizing H-D exchange during LC-MS sample preparation.

stability_factors HD_Exchange H-D Exchange (Loss of Deuterium) Decrease_pH Decreased pH (Acidic, ~2.5) HD_Exchange->Decrease_pH Prevented by Decrease_Temp Decreased Temperature (≤ 4°C) HD_Exchange->Decrease_Temp Prevented by Aprotic_Solvent Aprotic Solvents (e.g., ACN, DMSO) HD_Exchange->Aprotic_Solvent Prevented by Increase_pH Increased pH (Basic Conditions) Increase_pH->HD_Exchange Increase_Temp Increased Temperature Increase_Temp->HD_Exchange Protic_Solvent Protic Solvents (e.g., H2O, MeOH) Protic_Solvent->HD_Exchange

Caption: Factors influencing hydrogen-deuterium exchange in this compound.

References

Optimizing LC gradient for co-elution of mesalazine and its d3-metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of mesalazine and its d3-metabolite.

Troubleshooting Guide: Co-elution of Mesalazine and d3-Mesalazine

Q1: My mesalazine and d3-mesalazine internal standard are co-eluting. How can I resolve them?

A1: Co-elution of an analyte and its deuterated internal standard can compromise analytical accuracy. Here is a systematic approach to troubleshoot and resolve this issue:

Step 1: Confirm Co-elution First, ensure that you are genuinely observing co-elution. Look for signs like asymmetrical or shouldered peaks in your chromatogram.[1][2] If you are using a mass spectrometer, you can confirm co-elution by observing if the mass spectra change across the peak.[1]

Step 2: Adjust Your Mobile Phase Gradient A common cause of co-elution is an insufficiently optimized gradient.

  • Action: Make your gradient shallower. A slower increase in the organic mobile phase composition can enhance the separation between closely eluting compounds. For example, if your current gradient is a rapid ramp from 15% to 95% organic solvent, try a more gradual increase over a longer period.

  • Rationale: A shallower gradient increases the interaction time of the analytes with the stationary phase, allowing for better resolution of compounds with minor structural differences, such as isotopologues.

Step 3: Modify Mobile Phase Composition If adjusting the gradient is not sufficient, consider altering the mobile phase itself.

  • Action 1: Change the organic solvent. If you are using methanol, try switching to acetonitrile (B52724), or vice versa.[2]

  • Rationale 1: Methanol and acetonitrile have different selectivities and can alter the elution order or improve the separation of closely related compounds.

  • Action 2: Adjust the pH of the aqueous phase. For ionizable compounds like mesalazine, modifying the pH can significantly impact retention and selectivity.[3]

  • Rationale 2: Changing the ionization state of the analyte can alter its interaction with the stationary phase, leading to improved separation.

Q2: I've tried adjusting the gradient and mobile phase, but the co-elution persists. What's next?

A2: If mobile phase optimization is unsuccessful, the next step is to evaluate your stationary phase (the column).

  • Action 1: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl, or biphenyl (B1667301) column.[2]

  • Rationale 1: Different stationary phases offer different retention mechanisms and selectivities, which can be effective in separating structurally similar compounds.

  • Action 2: Use a column with a smaller particle size or a longer length.[4][5]

  • Rationale 2: Smaller particles or a longer column can increase column efficiency (N), leading to sharper peaks and better resolution.[3][5]

Q3: Could my system parameters be contributing to the co-elution?

A3: Yes, system parameters can impact chromatographic resolution.

  • Action 1: Lower the flow rate.

  • Rationale 1: Reducing the flow rate can improve separation efficiency, although it will increase the run time.

  • Action 2: Adjust the column temperature.

  • Rationale 2: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[3][4] Experiment with small incremental changes in temperature (e.g., 5°C) to see if it improves resolution.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for an LC method for mesalazine?

A1: Based on published methods, a good starting point for developing a separation for mesalazine and its metabolites would be a C18 column with a mobile phase consisting of an aqueous component with an additive (like 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (like acetonitrile or methanol).[6][7][8]

Q2: My peak shape is poor (broad or tailing). What could be the cause?

A2: Poor peak shape can be due to several factors, including column degradation, extra-column volume, or an inappropriate injection solvent.[9] Ensure your column is in good condition, minimize tubing length, and dissolve your sample in the initial mobile phase if possible.[9]

Q3: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are unexpected peaks that can arise from sample carryover, impurities in the mobile phase, or system contamination.[9] To troubleshoot, inject a blank run. If the ghost peak is still present, it indicates a system or mobile phase issue. If it only appears after a sample injection, it is likely carryover.[9]

Summary of LC-MS/MS Parameters for Mesalazine Analysis

ParameterMethod 1Method 2Method 3
Column Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)[6][8]Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)[7]Phenomenex Luna 5u, C18 (150 mm x 4.6 mm)[10]
Mobile Phase A 10 mM Ammonium Acetate[6][8]0.1% Formic Acid in Water[7]0.1% Formic Acid in Water[10]
Mobile Phase B Methanol[6][8]Acetonitrile[7]Acetonitrile[10]
Gradient/Isocratic Isocratic (85:15 A:B)[6][8]Gradient[7]Isocratic (40:60 A:B)[10]
Flow Rate 0.6 mL/min[6][8]Not Specified1.2 mL/min[10]
Internal Standard N-Acetyl mesalamine D3[6]Mesalazine-d3[7]Mesalamine D3[10]
MRM Transition (Mesalazine) 152.0 → 108.0 (Negative Mode)[6]208.1 → 107.0 (Negative Mode, derivatized)[7]Not Specified
MRM Transition (IS) 169.9 → 153.0 (N-Acetyl mesalamine-D3)[6]211.1 → 110.1 (Mesalazine-d3, derivatized)[7]Not Specified

Experimental Protocols

General Protocol for LC Method Development for Mesalazine and d3-Mesalazine

  • System Preparation:

    • Ensure the LC system is clean and free of contaminants.

    • Prepare fresh mobile phases. A common starting point is Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Column Selection and Installation:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Prepare a standard solution containing both mesalazine and d3-mesalazine at a known concentration.

    • Dissolve the standards in the initial mobile phase composition to avoid peak distortion.

  • Initial Gradient Run:

    • Start with a broad gradient to determine the approximate elution time of the analytes (e.g., 5% to 95% B over 15 minutes).

    • Inject the standard solution and monitor the chromatogram.

  • Method Optimization for Co-elution:

    • If co-elution is observed, begin by creating a shallower gradient around the elution time of the analytes.

    • If co-elution persists, systematically adjust other parameters as outlined in the troubleshooting guide, such as changing the organic solvent, modifying the mobile phase pH, or trying a different column chemistry.

  • Mass Spectrometer Settings:

    • Optimize the MS parameters by infusing a standard solution of each analyte to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_final Finalization prep_system Prepare LC System prep_mobile Prepare Mobile Phases prep_system->prep_mobile prep_sample Prepare Sample prep_mobile->prep_sample initial_run Initial Gradient Run prep_sample->initial_run eval_chrom Evaluate Chromatogram initial_run->eval_chrom coelution Co-elution Observed? eval_chrom->coelution adjust_grad Adjust Gradient coelution->adjust_grad Yes final_method Final Method coelution->final_method No adjust_grad->eval_chrom change_mobile Change Mobile Phase adjust_grad->change_mobile change_mobile->eval_chrom change_column Change Column change_mobile->change_column change_column->eval_chrom

Caption: Experimental workflow for LC method development and optimization.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Start: Co-elution of Mesalazine & d3-Metabolite check_peak Confirm Co-elution (Peak Shape, MS Spectra) start->check_peak is_coeluting Is it Co-elution? check_peak->is_coeluting shallow_grad Make Gradient Shallower is_coeluting->shallow_grad Yes end_fail Consult Further (e.g., Technical Support) is_coeluting->end_fail No resolved1 Resolved? shallow_grad->resolved1 change_solvent Change Organic Solvent (e.g., MeOH to ACN) resolved1->change_solvent No end_success Success: Baseline Resolution resolved1->end_success Yes adjust_ph Adjust Aqueous pH change_solvent->adjust_ph resolved2 Resolved? adjust_ph->resolved2 change_chem Change Column Chemistry (e.g., Phenyl, C8) resolved2->change_chem No resolved2->end_success Yes change_dims Change Column Dimensions (Length, Particle Size) change_chem->change_dims resolved3 Resolved? change_dims->resolved3 resolved3->end_success Yes resolved3->end_fail No

Caption: Logical workflow for troubleshooting co-elution issues.

References

Dealing with poor signal intensity of N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetyl Mesalazine-d3

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of N-Acetyl Mesalazine, the major metabolite of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid). It serves as an ideal internal standard (IS) for the quantitative bioanalysis of N-Acetyl Mesalazine and Mesalazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage is that it co-elutes with the non-deuterated analyte and behaves nearly identically during sample extraction and ionization, correcting for variability.[1][2]

Q2: What are the primary causes of low signal intensity for my this compound internal standard?

Poor signal intensity of a deuterated internal standard can stem from several factors throughout the analytical workflow:

  • Ion Suppression: Co-eluting components from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's source, reducing its signal.[3][4]

  • Suboptimal Mass Spectrometer Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) can lead to inefficient ionization and fragmentation.

  • Poor Sample Preparation: Inefficient extraction of the internal standard from the matrix or failure to remove interfering substances can significantly lower the signal.[5]

  • Compound Stability and Integrity: Degradation of the standard due to improper storage or handling, or issues with the chemical purity or isotopic enrichment of the standard, can result in a weaker signal.

  • Deuterium (B1214612) Exchange: In rare cases, deuterium atoms may exchange with hydrogen atoms from the solvent or matrix if they are in chemically labile positions, which can diminish the specific deuterated signal.[6]

Q3: How can I differentiate between low signal due to ion suppression versus an instrument problem?

A systematic approach is needed. First, prepare a neat solution of this compound in your mobile phase and inject it directly or via the LC system. If the signal is strong, the instrument is likely performing well, and the issue is probably related to the sample matrix (ion suppression) or the extraction procedure. If the signal in the neat solution is also weak, this points towards a problem with the standard itself (e.g., wrong concentration, degradation) or the mass spectrometer settings.

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve poor signal intensity of this compound.

G start Start: Poor N-Acetyl Mesalazine-d3 Signal check_neat Inject Neat Standard Solution. Is the signal strong? start->check_neat ms_problem Problem is likely MS settings, standard integrity, or mobile phase. check_neat->ms_problem No matrix_problem Problem is likely Matrix Effects (Ion Suppression) or Sample Prep. check_neat->matrix_problem Yes optimize_ms 1. Optimize MS Source Conditions (Gas flows, Temp, Voltages) ms_problem->optimize_ms check_standard 2. Verify Standard Integrity (Concentration, Purity, Storage) optimize_ms->check_standard check_mp 3. Check Mobile Phase (Composition, pH, Additives) check_standard->check_mp optimize_prep 1. Optimize Sample Preparation (SPE, LLE, Protein Precipitation) matrix_problem->optimize_prep optimize_lc 2. Optimize Chromatography (Gradient, Column Chemistry) optimize_prep->optimize_lc dilute_sample 3. Dilute Sample (Reduces matrix components) optimize_lc->dilute_sample

Troubleshooting workflow for low signal intensity.

Data & Methodologies

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of N-Acetyl Mesalazine and its d3-labeled internal standard. Optimization is crucial for your specific instrument and matrix.

ParameterN-Acetyl MesalazineThis compoundRationale & Troubleshooting Notes
Ionization Mode ESI NegativeESI NegativeNegative mode is reported to provide good sensitivity for these acidic compounds.[7]
Precursor Ion [M-H]⁻ (m/z) 194.2197.2 (or 169.9*)The d3 label adds 3 Da to the mass. *Note: Some sources report m/z 169.9, possibly due to a different labeling position or in-source fragmentation. Verify with your standard's certificate of analysis.[7]
Product Ion (m/z) 149.9153.0This corresponds to a characteristic fragment. If signal is low, re-optimize collision energy. A different product ion may be more intense on your instrument.[7]
Mobile Phase 10 mM Ammonium Acetate (B1210297) : Methanol (85:15, v/v)Same as analyteIsocratic conditions are often sufficient. If ion suppression is present, a gradient elution may help separate the analyte from matrix interferences.[8]
Column C18, e.g., Thermo HyPURITY (150 x 4.6 mm, 5 µm)Same as analyteA standard C18 column provides good retention.[1] Consider columns with different chemistry (e.g., Phenyl-Hexyl) if co-elution with interferences is an issue.[9]
Flow Rate 0.6 mL/minSame as analyteAdjust as needed based on column dimensions and desired run time.

Table based on data from published literature.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a common and effective method for extracting Mesalazine and its metabolites from human plasma.[1][2]

  • Preparation: Label 1.5 mL microcentrifuge tubes for your samples, controls, and calibration standards.

  • Spiking: To 200 µL of plasma in a labeled tube, add 25 µL of this compound internal standard working solution. Vortex briefly.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture like diethyl ether/dichloromethane).

  • Mixing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new set of clean tubes. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Protocol 2: Assessing Matrix Effects via Post-Extraction Spike

This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.[9]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the internal standard into the reconstitution solvent at the target concentration.

    • Set B (Post-Spike Blank Matrix): Extract a blank plasma sample (with no IS) using the LLE protocol. After the evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Pre-Spike Matrix Sample): Prepare a regular sample by spiking the IS into plasma before extraction, as per the LLE protocol.

  • Analyze: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualization of Key Relationships

The diagram below illustrates the metabolic relationship and the role of the deuterated internal standard in the analytical process.

G Mesalazine Mesalazine (Analyte 1) NAc_Mesalazine N-Acetyl Mesalazine (Analyte 2) Mesalazine->NAc_Mesalazine Metabolism (in vivo) LCMS LC-MS/MS Analysis NAc_Mesalazine->LCMS Measures NAc_Mesalazine_d3 This compound (Internal Standard) NAc_Mesalazine_d3->LCMS Corrects For Quant Accurate Quantification LCMS->Quant

Analyte-Metabolite-Internal Standard relationship.

References

Technical Support Center: N-Acetyl Mesalazine-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Acetyl Mesalazine-d3 when used as an internal standard in the bioanalysis of Mesalazine and its metabolite, N-Acetyl Mesalazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the quantitative analysis of N-Acetyl Mesalazine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its physicochemical properties are nearly identical to the analyte, allowing it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific stability data for this compound stock solutions is not extensively published, general recommendations for deuterated standards and the neat compound suggest storing stock solutions at -20°C or colder for long-term use.[4] For short-term use, refrigeration at 2-8°C is often acceptable. All solutions should be protected from light.

Q3: How stable is this compound in plasma during sample handling and storage?

A3: this compound is expected to exhibit similar stability to its non-deuterated counterpart, N-Acetyl Mesalazine. Studies have shown that N-Acetyl Mesalazine is stable in human plasma through multiple freeze-thaw cycles and for extended periods when stored frozen.[1][5] See the tables below for expected stability data based on analyte stability.

Q4: Can this compound undergo back-exchange of deuterium (B1214612) for hydrogen in biological matrices?

A4: The deuterium atoms in this compound are located on the acetyl group, which are covalently bonded to a carbon atom. This C-D bond is generally stable under physiological and typical bioanalytical conditions, and the risk of back-exchange to the non-deuterated form is considered very low.

Q5: What are the main factors that can affect the stability of this compound in biological samples?

A5: The stability of this compound, like its non-deuterated form, can be influenced by several factors, including temperature, pH, light exposure, and enzymatic degradation.[6] It is crucial to control these factors during sample collection, processing, and storage to ensure accurate analytical results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Variable Internal Standard (IS) Response Across a Batch Inconsistent sample extraction or processing.Ensure consistent timing and technique for all sample preparation steps. Verify the precision of automated liquid handlers if used.
Partial thawing of samples during handling.Keep samples on ice or in a cooling rack during processing. Avoid leaving samples at room temperature for extended periods.
Adsorption of the IS to container surfaces.Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.
Decreasing IS Response in Re-injected Samples (Autosampler Stability Failure) Degradation of the IS in the processed sample matrix at autosampler temperature.Confirm the autosampler stability of this compound at the set temperature (e.g., 4°C). If unstable, reduce the residence time in the autosampler or lower the temperature.
Evaporation of solvent from the sample vials.Use appropriate vial caps (B75204) and septa to minimize evaporation. Ensure a good seal.
Presence of Unlabeled N-Acetyl Mesalazine in IS Blank Samples Contamination of the IS stock solution.Analyze the IS stock solution to check for the presence of the unlabeled analyte.
In-source fragmentation of the IS in the mass spectrometer.Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation.
Overall Low IS Response Incorrect concentration of the IS working solution.Prepare a fresh IS working solution and re-verify its concentration.
Inefficient extraction of the IS from the matrix.Re-evaluate the sample extraction method to ensure optimal recovery for both the analyte and the IS.
Ion suppression in the mass spectrometer.Investigate for matrix effects. Modify the chromatographic method to separate the analyte and IS from co-eluting matrix components.

Stability Data Summary

The following tables summarize the expected stability of this compound in various biological matrices based on published data for the non-deuterated analyte, N-Acetyl Mesalazine. These values are provided for guidance and should be confirmed by specific validation experiments in your laboratory. The acceptance criterion for stability is typically that the mean concentration of the stored samples is within ±15% of the nominal concentration.[7][8]

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Storage ConditionNumber of CyclesAnalyte ConcentrationMean % Recovery (Nominal)
Stored at -20°C and -70°C1Low QC98.2%
High QC99.1%
2Low QC97.5%
High QC98.8%
3Low QC96.9%
High QC98.5%

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Storage DurationAnalyte ConcentrationMean % Recovery (Nominal)
6 hoursLow QC99.5%
High QC101.2%
12 hoursLow QC98.7%
High QC100.5%
24 hoursLow QC97.1%
High QC99.3%

Table 3: Long-Term Stability of this compound in Human Plasma

Storage TemperatureStorage DurationAnalyte ConcentrationMean % Recovery (Nominal)
-20°C1 MonthLow QC98.9%
High QC99.7%
3 MonthsLow QC97.5%
High QC98.9%
-70°C3 MonthsLow QC99.2%
High QC100.8%
6 MonthsLow QC98.1%
High QC99.5%

Table 4: Autosampler Stability of Processed this compound Samples

Storage TemperatureStorage DurationAnalyte ConcentrationMean % Recovery (Nominal)
4°C24 hoursLow QC101.5%
High QC102.3%
48 hoursLow QC99.8%
High QC101.7%
72 hoursLow QC98.2%
High QC100.5%

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment
  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Aliquot the spiked samples into multiple tubes.

  • Analyze one set of low and high QC samples immediately (time zero).

  • Freeze the remaining samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours to complete one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically a minimum of three).[9]

  • After the final cycle, process and analyze the samples along with a freshly prepared calibration curve.

  • Calculate the concentration of the stored samples and express the stability as a percentage of the time-zero samples.

Protocol for Short-Term (Bench-Top) Stability Assessment
  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Analyze a set of samples immediately to establish the baseline concentration.

  • Leave the remaining spiked samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, 12, 24 hours).

  • At each time point, process and analyze the samples.

  • Compare the results to the baseline concentrations to determine stability.

Protocol for Long-Term Stability Assessment
  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Aliquot the samples into storage tubes and store at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

  • Thaw the samples and analyze them against a freshly prepared calibration curve.

  • The stability is determined by comparing the measured concentrations to the initial concentrations.

Visualizations

Stability_Workflow General Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Evaluation Prep Spike Biological Matrix with this compound (Low & High QC) T0 Analyze Time Zero Samples Prep->T0 FT Freeze-Thaw Cycles T0->FT BT Bench-Top (Room Temp) T0->BT LT Long-Term Frozen T0->LT Analysis Analyze Stored Samples vs. Fresh Calibration Curve FT->Analysis BT->Analysis LT->Analysis Compare Compare to Time Zero Samples Analysis->Compare Report Report % Recovery Compare->Report

Caption: General workflow for assessing the stability of this compound.

Factors_Affecting_Stability Key Factors Influencing Analyte Stability Analyte This compound Stability Temp Temperature (Storage & Handling) Analyte->Temp pH Matrix pH Analyte->pH Light Light Exposure Analyte->Light Enzyme Enzymatic Activity Analyte->Enzyme Evaporation Sample Evaporation Analyte->Evaporation

References

Minimizing ion suppression for mesalazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of mesalazine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in mesalazine quantification?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as mesalazine, is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These interfering components, which can include salts, lipids, and proteins, compete with the analyte for ionization in the mass spectrometer's source.[3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the quantification.[1][5]

Q2: I am observing a low signal intensity for mesalazine. What are the likely causes?

A2: A low signal intensity for mesalazine is a strong indicator of significant ion suppression.[2] This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your compound of interest.[2] Common sources of interference include phospholipids (B1166683) from plasma or blood samples, salts, and proteins.[2][4] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.[6]

Q3: My results are inconsistent and irreproducible for my quality control (QC) samples. What could be the problem?

A3: Inconsistent and irreproducible results for QC samples suggest that the degree of ion suppression is variable across your samples.[1] Sample-to-sample variability in the matrix composition can lead to different levels of ion suppression, causing inconsistent results.[1][2] While using a stable isotope-labeled internal standard (SIL-IS) can help, significant variations in the matrix composition between samples can still lead to differential ion suppression.[2]

Troubleshooting Guides

Issue 1: Poor sensitivity and low mesalazine signal
  • Possible Cause: Significant ion suppression from matrix components co-eluting with mesalazine.

  • Solutions:

    • Optimize Sample Preparation: A robust sample preparation method is the most effective way to remove interfering matrix components.[3][7] Consider the following techniques:

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids, which are a major source of ion suppression.[4][7]

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[3][7]

      • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively adsorbing the analyte onto a solid support and washing away interferences.[3][4]

    • Improve Chromatographic Separation: Modify your LC method to separate mesalazine from the regions where ion suppression occurs.[3][5] This can be achieved by:

      • Adjusting the mobile phase composition and gradient.[3]

      • Changing the column chemistry or dimensions.

      • A post-column infusion experiment can help identify the retention times where ion suppression is most severe.[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][8] However, this is only feasible if the mesalazine concentration is high enough to remain above the lower limit of quantification (LLOQ).[1]

Issue 2: Inaccurate quantification despite using an internal standard
  • Possible Cause: The internal standard is not adequately compensating for the matrix effects.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Mesalamine-d3) is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[1][3]

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize for consistent matrix effects across the analytical run.[1]

    • Verify Co-elution: Ensure that mesalazine and your internal standard are perfectly co-eluting. Even a slight difference in retention time can expose them to different matrix components, leading to differential ion suppression.[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup.

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.[9]

  • Add 1.5 mL of a precipitating solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant and inject a portion into the LC-MS/MS system.[9]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides cleaner samples compared to PPT.

  • To 500 µL of plasma sample, add the internal standard.

  • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[7]

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: Derivatization followed by LLE

This method can enhance signal intensity and minimize matrix effects.[10][11]

  • Sample preparation involves derivatization with propionyl anhydride (B1165640) followed by liquid-liquid extraction (LLE) to remove interference and minimize the matrix effect of human plasma.[10][11]

  • The multiple reaction monitoring (MRM) mode of the negative ion is performed for the derivative of mesalazine and its deuterated internal standard.[10]

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for Mesalazine Quantification

ParameterMethod 1Method 2Method 3
Sample Preparation Protein PrecipitationDerivatization followed by LLELiquid-Liquid Extraction
Internal Standard DiazepamMesalazine-d3N-Acetyl mesalamine D3
Linearity Range 1–160 ppb0.10 to 12.0 ng/mL[10]2-1500 ng/mL[12]
LLOQ 1 ppb0.10 ng/mL[10]2.0 ng/mL[12]
Intra-day Precision (%CV) Not Specified0.6-2.9%[10]1.60 to 8.63%[12]
Inter-day Precision (%CV) Not Specified1.3-3.8%[10]2.14 to 8.67%[12]
Accuracy Not Specified103.8-107.2%[10]102.70 to 105.48%[12]
Recovery Not Specified82-95%[10]Not Specified

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Verification Start Start: Inconsistent or Low Mesalazine Signal CheckSignal Low Signal Intensity? Start->CheckSignal CheckReproducibility Poor Reproducibility? Start->CheckReproducibility OptimizeSamplePrep Optimize Sample Preparation (PPT, LLE, SPE) CheckSignal->OptimizeSamplePrep Yes ImproveChroma Improve Chromatographic Separation CheckSignal->ImproveChroma Yes DiluteSample Dilute Sample CheckSignal->DiluteSample If concentration allows UseSIL_IS Use Stable Isotope-Labeled Internal Standard CheckReproducibility->UseSIL_IS Yes MatrixMatched Use Matrix-Matched Calibrators CheckReproducibility->MatrixMatched Yes Revalidate Re-evaluate Method Performance OptimizeSamplePrep->Revalidate ImproveChroma->Revalidate UseSIL_IS->Revalidate MatrixMatched->Revalidate DiluteSample->Revalidate

Caption: A flowchart for systematically troubleshooting ion suppression.

SamplePrepComparison cluster_0 Sample Preparation Workflows cluster_1 Outcome Start Plasma Sample PPT Protein Precipitation (PPT) - Add Acetonitrile - Vortex - Centrifuge Start->PPT LLE Liquid-Liquid Extraction (LLE) - Add Extraction Solvent - Vortex & Centrifuge - Evaporate & Reconstitute Start->LLE SPE Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis PPT_Outcome Fast but potentially higher matrix effects PPT->PPT_Outcome LLE->Analysis LLE_Outcome Cleaner than PPT LLE->LLE_Outcome SPE->Analysis SPE_Outcome Cleanest extract, lowest matrix effects SPE->SPE_Outcome

Caption: Comparison of common sample preparation workflows.

References

Technical Support Center: Retention Time Shifts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting retention time (RT) shifts when using deuterated internal standards in High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?

This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1] It arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. The primary cause is the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, which can lead to a smaller van der Waals radius and reduced polarizability.[2]

In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts.[3] This results in weaker interactions with the non-polar stationary phase, causing the deuterated standard to elute slightly earlier.[1][4] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may occur, with deuterated compounds sometimes showing longer retention times.[3]

Q2: How much of a retention time shift is considered "normal"?

The magnitude of the retention time shift depends on several factors:

  • Number of Deuterium (B1214612) Atoms: A greater number of deuterium atoms in a molecule generally leads to a larger retention time shift.[3][5]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[3] Substitution on an aromatic ring tends to have a more pronounced effect than on an aliphatic chain.[4]

  • Molecular Structure: The inherent properties of the analyte itself influence the extent of the isotope effect.[3]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition (e.g., organic modifier), and temperature can all modulate the observed retention time difference.[2][6]

While a small, consistent shift is normal, a significant or unexpected change can indicate other underlying issues with the method or system.[1]

Q3: My retention times for both the analyte and the deuterated standard are drifting or fluctuating. What are the common causes?

If both the analyte and the internal standard retention times are shifting together, the issue is likely related to the HPLC system or method conditions rather than the isotope effect. Common causes include:

  • Column Equilibration: Insufficient column equilibration before a run can cause retention times to drift as the column chemistry stabilizes.[1] It is recommended to equilibrate the column with 10-20 column volumes of the initial mobile phase.[1]

  • Mobile Phase Composition: Even minor alterations in the mobile phase composition can cause significant shifts.[1] In reversed-phase chromatography, an error of just 1% in the organic solvent amount can change retention time by 5-15%.[7] Ensure consistent and accurate mobile phase preparation.

  • Column Temperature Fluctuations: Temperature significantly impacts mobile phase viscosity and reaction kinetics, affecting retention time.[1] Using a thermostatted column compartment is crucial for reproducibility.[8]

  • System Leaks: A small, undetected leak in the HPLC system can cause a drop in pressure and lead to unstable flow rates and shifting retention times.[1][8]

  • Column Fouling: The buildup of particulates from the sample matrix on the column can cause changes in retention times and increased back pressure.[8]

Q4: Why is it critical to manage this retention time shift, and what happens if the analyte and standard do not co-elute?

The primary goal of using a stable isotope-labeled internal standard (SIL-IS) is to compensate for variations during sample preparation and analysis, especially matrix effects.[9] Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source, can vary across the chromatographic peak.[10]

If the analyte and its deuterated standard do not co-elute perfectly, they are exposed to different matrix components at different times.[10] This "differential matrix effect" compromises analytical accuracy because the internal standard can no longer accurately correct for the variability experienced by the analyte.[10][11] This can lead to scattered, inaccurate, and irreproducible quantitative results.[9][12] Studies have shown that matrix effects on an analyte and its deuterated standard can differ by 26% or more in complex matrices like plasma and urine.[10]

Q5: How can I minimize or manage the retention time shift to achieve co-elution?

While the isotope effect is an intrinsic property, several strategies can be employed to minimize the retention time difference:

  • Chromatographic Method Optimization:

    • Adjust Gradient Slope: Modifying the gradient profile can sometimes reduce the separation between the compounds.[11]

    • Change Mobile Phase: Small changes to the organic solvent ratio or using a different organic modifier (e.g., methanol (B129727) vs. acetonitrile) can influence the degree of separation.[1]

    • Lower Resolution Column: In some cases, intentionally using a column with lower resolution can ensure the analyte and internal standard elute as a single, combined peak.[9][10]

  • Use Alternative Isotopes: If the deuterium isotope effect is problematic, the most effective solution is to use an internal standard labeled with 13C or 15N.[6] These heavier isotopes cause a much smaller fractional change in mass and do not typically exhibit a significant chromatographic isotope effect, resulting in better co-elution.[6][13]

Quantitative Data Summary

The impact of various HPLC parameters on retention time can be significant. The following table summarizes the potential effects of small changes in these parameters.

ParameterChangePotential Impact on Retention TimeCitation
Mobile Phase
Organic Solvent+/- 1% in composition5% to 15% change[7]
pH (for ionizable compounds)+/- 0.1 pH unitCan lead to a 10% or more shift[1]
System
Flow Rate+/- 0.1 mL/min (from 1 mL/min)~10% change in isocratic elution[1]
Temperature+/- 1 °C1% to 2% change[1]

Experimental Protocols

Experimental Protocol 1: System Suitability Testing for Retention Time Troubleshooting

Objective: To verify that the HPLC system is performing correctly and to diagnose the source of retention time variability before analyzing samples.

Methodology:

  • Prepare a System Suitability Solution: This solution should contain the analyte and the deuterated internal standard at a known concentration in a clean solvent.[1]

  • Equilibrate the System: Equilibrate the HPLC column with the mobile phase for a sufficient time (e.g., 20 column volumes) until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times consecutively.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention times of both the analyte and the internal standard.

    • Acceptance Criteria: The %RSD for retention times should typically be less than 1%. A higher %RSD may indicate issues with the pump, leaks, or inadequate temperature control.

    • Measure the difference in retention time (ΔRT) between the analyte and the internal standard. This value should remain consistent across all injections.

Experimental Protocol 2: Matrix Effect Evaluation

Objective: To determine if differential matrix effects are occurring due to incomplete co-elution of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before performing the extraction procedure.[11]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Data Analysis:

    • Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Compare ME for Analyte and IS: Calculate the ME for both the analyte and the deuterated internal standard. If the ME values are significantly different, it confirms the presence of differential matrix effects, which can lead to inaccurate quantification.[10]

Visual Guides

G Logical Diagram of the Isotope Effect on Retention cluster_cause Cause cluster_effect Effect in Reversed-Phase HPLC Deuteration Deuteration (H replaced by D) Bond Stronger & Shorter C-D Bond Deuteration->Bond leads to Properties Altered Physicochemical Properties Bond->Properties results in Lipophilicity Slightly Lower Lipophilicity Properties->Lipophilicity can cause Interaction Weaker Interaction with Non-Polar Stationary Phase Lipophilicity->Interaction Elution Earlier Elution (Shorter Retention Time) Interaction->Elution

Caption: The Chromatographic Isotope Effect in Reversed-Phase HPLC.

G Troubleshooting Workflow for Retention Time Shifts cluster_system System/Method Issue cluster_isotope Isotope Effect Issue Start RT Shift Observed Q1 Are BOTH analyte and IS retention times shifting? Start->Q1 Check_System Check HPLC System: - Leaks - Pump/Flow Rate - Temperature Control Q1->Check_System Yes (Drifting/Fluctuating) Check_Coelution Incomplete Co-elution (Isotope Effect) Q1->Check_Coelution No (Shift is relative between analyte and IS) Check_Method Check Method: - Mobile Phase Prep - Column Equilibration - Column Health Check_System->Check_Method Optimize Optimize Method: - Adjust Gradient - Change Organic Modifier Check_Coelution->Optimize Matrix_Effect Evaluate Differential Matrix Effects Optimize->Matrix_Effect Consider_Alt_IS Consider 13C or 15N Internal Standard Matrix_Effect->Consider_Alt_IS

Caption: A systematic workflow for diagnosing retention time shifts.

G Impact of Incomplete Co-elution on Data Accuracy cluster_problem Problem cluster_consequence Consequence cluster_result Result RT_Shift RT Shift between Analyte and IS No_Coelution Incomplete Co-elution RT_Shift->No_Coelution Diff_Matrix Differential Matrix Effects (Suppression/Enhancement) No_Coelution->Diff_Matrix Inaccurate_Correction IS Cannot Accurately Correct for Analyte Diff_Matrix->Inaccurate_Correction Poor_Data Inaccurate & Imprecise Quantitative Results Inaccurate_Correction->Poor_Data

Caption: Logical flow from retention time shifts to inaccurate results.

References

Validation & Comparative

A Comparative Guide to the Bioequivalence of Mesalazine Formulations Utilizing N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different mesalazine formulations, supported by experimental data. It details the methodologies for key experiments and utilizes N-Acetyl Mesalazine-d3 as an internal standard for robust and accurate quantification.

Executive Summary

Bioequivalence studies are critical for ensuring that generic drug formulations perform equivalently to their brand-name counterparts. For mesalazine, an anti-inflammatory drug used to treat inflammatory bowel disease, accurate assessment of its pharmacokinetic profile is paramount. This guide outlines a comprehensive bioequivalence study design, employing a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalazine and its major metabolite, N-Acetyl Mesalazine, using this compound as a stable isotope-labeled internal standard.

Comparative Pharmacokinetic Data

A pivotal aspect of bioequivalence assessment is the comparison of key pharmacokinetic (PK) parameters. The following table summarizes data from a single-dose, randomized, crossover bioequivalence study in healthy volunteers comparing a test and a reference 400 mg enteric-coated mesalazine tablet.[1]

AnalyteFormulationCmax (ng/mL)AUC0-tlast (ng·h/mL)AUC0-∞ (ng·h/mL)Tmax (h)t1/2 (h)
Mesalazine Test849.418711.948728.246.09.40
Reference719.927352.557367.147.09.41
N-Acetyl Mesalazine Test1170.3330021.9030694.399.015.20
Reference1118.3026136.8626429.169.012.54

Cmax: Maximum plasma concentration, AUC0-tlast: Area under the plasma concentration-time curve from time zero to the last measurable concentration, AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity, Tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life.

The geometric mean ratios (90% confidence interval) of Cmax, AUC0-tlast, and AUC0-∞ for both mesalazine and its metabolite were found to be within the regulatory acceptance range of 80-125%, demonstrating the bioequivalence of the two formulations.[1]

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for mesalazine formulations is conducted as a randomized, single-dose, two-period, crossover study in healthy adult volunteers under fasting conditions.[1]

  • Subject Recruitment: A sufficient number of healthy male and non-pregnant female volunteers are enrolled after obtaining informed consent.

  • Study Design: The study follows a two-sequence (Test-Reference or Reference-Test), two-period crossover design.

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference mesalazine formulation with water.[1]

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling: Blood samples (e.g., 4 mL) are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predose (0 hour) and at multiple time points post-dose (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12.5, 14, 16, 18, 20, 22, 24, 26, 28, 30, 32, 36, 40, 44, 48, 60, 72, 84, and 96 hours).[1]

  • Plasma Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The concentrations of mesalazine and N-Acetyl Mesalazine in plasma samples are determined using a validated LC-MS/MS method.

1. Sample Preparation (Protein Precipitation): [2][3]

  • To a 500 μL aliquot of plasma, add 50 μL of the internal standard working solution (this compound).

  • Add a protein precipitating agent, such as acetonitrile.[2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]

  • Flow Rate: A constant flow rate (e.g., 0.6 mL/min).

  • Injection Volume: A small volume of the prepared sample (e.g., 10-20 µL).[2]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[2]

3. Mass Spectrometric Conditions: [5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mesalazine: e.g., m/z 152.0 → 108.0[5]

    • N-Acetyl Mesalazine: e.g., m/z 194.2 → 149.9[5]

    • This compound (IS): e.g., m/z 197.0 → 153.0

4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH) for selectivity, accuracy, precision, linearity, recovery, and stability.[6][7][8][9]

  • Accuracy: The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8]

  • Precision: The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8]

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Visualized Workflows and Pathways

Bioequivalence_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization (Crossover Design) subject_recruitment->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 blood_sampling1 Serial Blood Sampling dosing_period1->blood_sampling1 washout Washout Period (≥ 7 days) blood_sampling1->washout sample_processing Plasma Separation & Storage blood_sampling1->sample_processing dosing_period2 Period 2: Dosing (Alternate Formulation) washout->dosing_period2 blood_sampling2 Serial Blood Sampling dosing_period2->blood_sampling2 blood_sampling2->sample_processing sample_preparation Sample Preparation (Protein Precipitation) sample_processing->sample_preparation lcms_analysis LC-MS/MS Analysis (Mesalazine, N-Acetyl Mesalazine, IS) sample_preparation->lcms_analysis pk_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) lcms_analysis->pk_calculation stat_analysis Statistical Analysis (90% Confidence Intervals) pk_calculation->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Experimental workflow for a mesalazine bioequivalence study.

Mesalazine_Metabolism Mesalazine Mesalazine (5-Aminosalicylic Acid) N_Acetyl_Mesalazine N-Acetyl Mesalazine (N-Acetyl-5-Aminosalicylic Acid) Mesalazine->N_Acetyl_Mesalazine N-acetyltransferase (NAT) (Intestinal Mucosa & Liver)

Caption: Metabolic pathway of mesalazine to N-Acetyl Mesalazine.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Mesalazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the accurate quantification of mesalazine, the choice of an internal standard is a critical determinant of bioanalytical method performance. This guide provides an objective comparison of N-Acetyl Mesalazine-d3 and other commonly employed internal standards, supported by a review of published experimental data. Our aim is to furnish you with the necessary information to select the most appropriate internal standard for your specific research needs.

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel diseases.[1][2] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[3]

The Ideal Internal Standard: A Quick Primer

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting without causing interference. It should not be present in the biological matrix being analyzed and must be stable throughout the entire analytical process. The most crucial role of an internal standard is to normalize for any loss of analyte during sample extraction and to correct for matrix effects that can suppress or enhance the analyte's signal.

Comparative Analysis of Internal Standards for Mesalazine

This section provides a comparative overview of this compound and other internal standards used in the quantification of mesalazine. The data presented is a synthesis of findings from various studies. It is important to note that the experimental conditions under which this data was generated may vary between studies.

This compound: The Metabolite-Matching Standard

This compound is the deuterated form of N-acetyl-5-aminosalicylic acid, the primary metabolite of mesalazine.[4][5][6] Its use as an internal standard is particularly advantageous when simultaneously quantifying both mesalazine and its major metabolite.

  • Rationale for Use: As the deuterated analog of the main metabolite, this compound exhibits very similar extraction recovery and ionization characteristics to N-acetyl mesalazine. When quantifying both the parent drug and its metabolite, using a deuterated standard for the metabolite can provide a more accurate measurement of the metabolite concentration.

Mesalazine-d3: The Direct Deuterated Analog

Mesalazine-d3 is the deuterated form of the parent drug, mesalazine. It is often considered the most suitable internal standard for the quantification of mesalazine itself.

  • Rationale for Use: Being structurally identical to mesalazine, with the only difference being the presence of deuterium (B1214612) atoms, Mesalazine-d3 co-elutes and experiences nearly identical matrix effects and extraction recovery. This close physicochemical similarity allows for highly accurate and precise quantification.

Diazepam: A Structurally Unrelated Standard

Diazepam is a benzodiazepine (B76468) that is structurally unrelated to mesalazine. It has been used as an internal standard in some bioanalytical methods for mesalazine.[7][8]

  • Rationale for Use: Diazepam is chosen for its good chromatographic properties, high ionization efficiency, and its absence in typical patient samples. However, as a structurally unrelated compound, its ability to compensate for matrix effects and extraction variability for mesalazine may not be as effective as a stable isotope-labeled analog.

4-Aminosalicylic Acid (4-ASA) and its Acetylated Form (N-Ac-4-ASA): The Isomeric Alternative

4-Aminosalicylic acid is an isomer of mesalazine (5-aminosalicylic acid). Both 4-ASA and its N-acetylated metabolite have been utilized as internal standards.[9][10]

  • Rationale for Use: As a structural isomer, 4-ASA shares the same elemental composition and molecular weight as mesalazine, leading to similar, but not identical, physicochemical properties. This can result in different chromatographic retention times and potentially different responses to matrix effects.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of the different internal standards based on data from various published studies. It is crucial to interpret this data with the understanding that the results were not obtained from a single, direct comparative study, and experimental conditions may have differed.

Internal StandardAnalyte(s) QuantifiedMatrixPrecision (%CV)Accuracy (%)Recovery (%)
This compound Mesalazine & N-Acetyl MesalazineHuman PlasmaIntra-day: 1.60-8.63 (M), 0.99-5.67 (NAM) Inter-day: 2.14-8.67 (M), 1.72-4.89 (NAM)[5]Intra-day: 102.70-105.48 (M), 99.64-106.22 (NAM) Inter-day: 100.64-103.87 (M), 100.71-104.27 (NAM)[5]>50% (Considered adequate)[5]
Mesalazine-d3 MesalazineHuman PlasmaIntra-day: 0.6-2.9 Inter-day: 1.3-3.8[11]103.8-107.2[11]~78%[11]
Diazepam MesalazineHuman PlasmaIntra- & Inter-day data not specified in direct comparison format. Method met ICH/EMEA guidelines.[7]Method met ICH/EMEA guidelines.[7]Not explicitly stated.
4-ASA & N-Ac-4-ASA Mesalazine & N-Acetyl MesalazineHuman PlasmaWithin-batch: ≤6.3 (M), ≤8.0 (NAM) Between-batch: ≤11 (M), ≤10 (NAM)[9][10]Within-batch: -8.4 to 7.9 (M & NAM) Between-batch: -7.9 to 8.0 (M & NAM)[9][10]>90% (M), >95% (NAM)[9][10]

M = Mesalazine, NAM = N-Acetyl Mesalazine

Experimental Methodologies

Below are detailed protocols for key experiments involved in the quantification of mesalazine using an internal standard, based on common practices described in the literature.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound in methanol) to the plasma sample.

  • Precipitation: Add 280 µL of acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

  • Dilution (if necessary): Mix the supernatant with an equal volume of the mobile phase.

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: Agilent 1200 series or equivalent.[12]

  • Mass Spectrometer: Applied Biosystems/Sciex API 4000 or equivalent.[12]

  • Column: Atlantis HILIC Silica 3 µm, 2.1 x 100 mm.[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mesalazine: m/z 152.0 → 108.0[12]

    • N-Acetyl Mesalazine: m/z 194.2 → 149.9[5]

    • This compound: m/z 197.2 → 153.0 (example, exact mass may vary)

    • Mesalazine-d3: m/z 155.0 → 111.0 (example, exact mass may vary)

    • Diazepam: m/z 285.0 → 193.0[8]

    • 4-ASA: m/z 152.0 → 108.0[9][10]

    • N-Ac-4-ASA: m/z 194.0 → 107.0[9][10]

Visualizing the Workflow and Rationale

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: A typical experimental workflow for the quantification of mesalazine in plasma.

Mesalazine_Metabolism Mesalazine Mesalazine (5-ASA) N_Acetyl_Mesalazine N-Acetyl Mesalazine (Metabolite) Mesalazine->N_Acetyl_Mesalazine N-acetyltransferase Mesalazine_d3 Mesalazine-d3 (IS for Mesalazine) Mesalazine->Mesalazine_d3 Structural Analog N_Acetyl_Mesalazine_d3 This compound (IS for Metabolite) N_Acetyl_Mesalazine->N_Acetyl_Mesalazine_d3 Structural Analog

Caption: The metabolic pathway of mesalazine and the relationship to its deuterated internal standards.

Conclusion: Selecting the Optimal Internal Standard

The selection of an internal standard is a critical decision that directly impacts the quality of bioanalytical data.

  • For the specific and accurate quantification of mesalazine alone , Mesalazine-d3 stands out as the theoretically ideal choice due to its near-identical physicochemical properties.

  • When the simultaneous quantification of both mesalazine and its primary metabolite, N-acetyl mesalazine, is required, the use of This compound is highly recommended to ensure the most accurate determination of the metabolite. In such cases, a combination of Mesalazine-d3 and this compound would provide the most robust method.

  • Structurally unrelated internal standards like Diazepam can be employed and may provide acceptable results if the method is thoroughly validated. However, they may not compensate as effectively for matrix effects and extraction variability as stable isotope-labeled analogs.

  • Isomeric internal standards such as 4-ASA and N-Ac-4-ASA offer a closer match than unrelated compounds but may still exhibit different chromatographic behavior and susceptibility to matrix effects compared to the analytes of interest.

Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the availability of the standard, and rigorous method validation to demonstrate its suitability for the intended application. This guide serves as a starting point for making an informed decision, empowering researchers to generate reliable and accurate data in their study of mesalazine.

References

A Comparative Guide to Mesalazine Quantification: The Gold Standard of N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of mesalazine (5-aminosalicylic acid, 5-ASA) is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of analytical methods, with a focus on the high performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using N-Acetyl Mesalazine-d3 as an internal standard.

Mesalazine is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1] Its major metabolite is N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2][3] The reliable quantification of mesalazine in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The Superiority of LC-MS/MS with Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and specificity.[2] This technique can distinguish between compounds with the same retention time but different mass-to-charge ratios, thereby minimizing interference from the sample matrix.[2]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] A deuterated internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, leading to more effective normalization and consequently, enhanced accuracy and precision.[4][5] this compound is the deuterium-labeled form of N-Acetyl mesalazine, the primary metabolite of mesalazine.[6][7]

Comparative Performance of Analytical Methods

While LC-MS/MS is the preferred method, other techniques such as High-Performance Liquid Chromatography (HPLC) with various detectors are also employed. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.[2]

Analytical Method Detector Key Performance Characteristics
LC-MS/MS with this compound Tandem Mass SpectrometryGold Standard: Highest sensitivity and selectivity. LLOQ as low as 0.1 ng/mL. Ideal for pharmacokinetic studies.[2]
HPLC Electrochemical (ECD)Higher sensitivity and selectivity for electroactive compounds like mesalazine compared to UV detection.[2]
HPLC Fluorescence (FD)Can offer excellent sensitivity if the analyte is naturally fluorescent or can be derivatized.[2]
HPLC Ultraviolet (UV)Cost-effective and widely available, but may lack the sensitivity and selectivity for low-concentration samples.[2]

Quantitative Data Comparison

The following tables summarize the validation data for mesalazine quantification using an LC-MS/MS method with this compound as the internal standard.

Table 1: Accuracy and Precision Data for Mesalazine Quantification by LC-MS/MS
Analyte Concentration Range (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
Mesalazine2 - 15001.60 - 8.63[8]2.14 - 8.67[8]102.70 - 105.48[8]100.64 - 103.87[8]
N-Acetyl Mesalazine10 - 20000.99 - 5.67[8]1.72 - 4.89[8]99.64 - 106.22[8]100.71 - 104.27[8]

Data sourced from a validated LC-MS/MS method for the simultaneous quantification of mesalamine and its metabolite N-acetyl mesalamine in human plasma using this compound as an internal standard.[8]

Table 2: Method Validation Parameters for Mesalazine Quantification by LC-MS/MS
Parameter Mesalazine N-Acetyl Mesalazine
Linearity Range (ng/mL) 2 - 1500[8]10 - 2000[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[8]10[8]
Recovery (%) > 50 (at 6, 450, and 1050 ng/mL)[8]> 50 (at 30, 600, and 1400 ng/mL)[8]

Experimental Protocols

LC-MS/MS Method with this compound

Sample Preparation: Liquid-Liquid Extraction [8]

  • To a polypropylene (B1209903) tube, add an aliquot of human plasma.

  • Add this compound internal standard solution.

  • Add extraction solvent and vortex to mix.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions [8]

Mass Spectrometric Conditions [8]

  • Instrument: API 4200 triple quadrupole mass spectrometer

  • Ionization Mode: Turbo ion spray (IS) negative mode

  • Monitored Transitions (precursor ion → product ion):

    • Mesalazine: m/z 152.0 → 108.0

    • N-Acetyl Mesalazine: m/z 194.2 → 149.9

    • This compound (IS): m/z 169.9 → 153.0

Visualizing the Workflow and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add N-Acetyl Mesalazine-d3 (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for mesalazine quantification.

accuracy_precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_high_precision High Accuracy, High Precision a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 center_a center_b center_c center_d

References

Navigating Mesalazine Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mesalazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods utilizing N-Acetyl Mesalazine-d3 and other common internal standards, supported by experimental data and detailed protocols to inform your selection process.

The quantification of mesalazine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease, requires robust analytical methodologies. The use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. A deuterated analog of the analyte, such as this compound, is often considered the gold standard due to its similar chemical and physical properties. However, other molecules like nortriptyline (B1679971), diazepam, and 4-aminosalicylic acid (4-ASA) have also been employed. This guide delves into the performance characteristics of these different approaches, with a focus on the linearity range achieved for mesalazine quantification.

Performance Comparison of Internal Standards for Mesalazine Analysis

The selection of an internal standard significantly impacts the linear dynamic range and overall performance of a bioanalytical method. The following table summarizes the linearity ranges for mesalazine analysis using various internal standards, as reported in published literature.

Internal StandardAnalytical MethodLinearity Range for MesalazineKey Advantages
This compound LC-MS/MS2 - 1500 ng/mL[1]Stable isotope-labeled, co-eluting with the analyte, minimizes matrix effects.
LC-MS/MS7.984 - 3780.638 ng/mLWide dynamic range.
LC-MS/MS2.00 - 1200 ng/mLGood sensitivity.
UHPLC-MS/MS (with derivatization)0.10 - 12.0 ng/mLHigh sensitivity for low concentration samples.
Nortriptyline HPLC-Fluorescence0.25 - 1.5 µg/mLSuitable for HPLC-based methods with fluorescence detection.
Diazepam LC-MS/MS1 - 160 ppb[2]Readily available, suitable for LC-MS/MS analysis.
4-Aminosalicylic Acid (4-ASA) HPLC-UV/Fluorescence (with derivatization)Up to 4000 ng/mLCost-effective alternative.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols for mesalazine analysis using the compared internal standards.

Method 1: this compound as Internal Standard (LC-MS/MS)

This method is a widely accepted approach for the accurate quantification of mesalazine in biological matrices.

Sample Preparation:

  • To 100 µL of plasma, add 100 µL of this compound internal standard solution.

  • Add 25 µL of 10% propionic anhydride (B1165640) in methanol (B129727) for derivatization and vortex.

  • Add 100 µL of 0.5% formic acid and vortex.

  • Perform liquid-liquid extraction with 3 mL of methyl tert-butyl ether by vortexing for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[1]

Chromatographic Conditions:

  • Column: Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) and methanol (85:15, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Detection (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Mesalazine: m/z 152.0 → 108.0

    • This compound (IS): m/z 194.2 → 153.0

Method 2: Nortriptyline as Internal Standard (HPLC-Fluorescence)

This method provides an alternative for laboratories equipped with HPLC systems with fluorescence detectors.

Sample Preparation:

  • To a plasma sample, add nortriptyline internal standard solution.

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Perform pre-column derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to enhance fluorescence.

Chromatographic Conditions:

  • Column: C18 (150 × 4.6 mm, 2.6 μm)

  • Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Fluorescence Detection:

  • Excitation Wavelength (λex): 280 nm

  • Emission Wavelength (λem): 325 nm

Method 3: Diazepam as Internal Standard (LC-MS/MS)

This method utilizes a readily available benzodiazepine (B76468) as the internal standard for LC-MS/MS analysis.

Sample Preparation:

  • To 500 µL of plasma, add 50 µL of diazepam internal standard working solution (5 ppm).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for injection into the LC-MS/MS system.[2]

Chromatographic Conditions:

  • Column: C18 column[2]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water[2]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Mass Spectrometric Detection (Triple Quadrupole):

  • Ionization Mode: Positive Ionization Mode[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for mesalazine and diazepam are monitored.

Method 4: 4-Aminosalicylic Acid (4-ASA) as Internal Standard (HPLC with Derivatization)

This method employs a structural isomer of mesalazine as a cost-effective internal standard.

Sample Preparation:

  • Deproteinate the plasma sample with perchloric acid.

  • Add 4-ASA (as a precursor to the internal standard) to the sample.

  • Perform derivatization of both mesalazine and 4-ASA with propionic anhydride to form N-propionyl derivatives, which are more lipophilic.

  • Perform liquid-liquid extraction of the N-acyl-ASA derivatives.

Chromatographic Conditions:

  • Column: Purospher RP-18e (250 x 4 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.005 M ammonium acetate buffer (pH 3) (15:85, v/v)

  • Flow Rate: As optimized for the system.

Detection:

  • UV Detection: λ = 313 nm

  • Fluorescence Detection: λex = 300 nm / λem = 406 nm

Visualizing the Analytical Workflow

To further clarify the experimental process, the following diagram illustrates a typical workflow for mesalazine analysis using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (Optional) Add_IS->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for mesalazine analysis.

This guide provides a foundational comparison to aid in the selection of an appropriate internal standard for mesalazine analysis. The optimal choice will depend on the specific requirements of the study, available instrumentation, and desired sensitivity and dynamic range. For regulatory submissions, the use of a stable isotope-labeled internal standard like this compound is generally preferred.

References

N-Acetyl Mesalazine-d3: A Comparative Analysis of Inter-day and Intra-day Precision in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust internal standard for the quantification of mesalazine and its primary metabolite, N-acetyl mesalazine, this guide provides a comprehensive comparison of the inter-day and intra-day precision achieved with N-Acetyl Mesalazine-d3 in a validated LC-MS/MS bioanalytical method. The data presented underscores the reliability and reproducibility of this deuterated internal standard in demanding pharmacokinetic and bioequivalence studies.

Performance Benchmarks: Precision Data

The precision of an analytical method is a critical measure of its reproducibility. The following tables summarize the intra-day and inter-day precision for the simultaneous quantification of mesalazine and N-acetyl mesalazine in human plasma using this compound as an internal standard. Precision is expressed as the relative standard deviation (%RSD).

Table 1: Intra-day Precision

AnalyteConcentration (ng/mL)Precision (%RSD)
Mesalazine2 (LLOQ)8.63
6 (LQC)4.51
450 (MQC)2.15
1050 (HQC)1.60
N-Acetyl Mesalazine10 (LLOQ)5.67
30 (LQC)3.24
600 (MQC)1.88
1400 (HQC)0.99

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Inter-day Precision

AnalyteConcentration (ng/mL)Precision (%RSD)
Mesalazine2 (LLOQ)8.67
6 (LQC)5.32
450 (MQC)2.89
1050 (HQC)2.14
N-Acetyl Mesalazine10 (LLOQ)4.89
30 (LQC)3.76
600 (MQC)2.54
1400 (HQC)1.72

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocol

The precision data presented above was obtained using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Sample Preparation:

A liquid-liquid extraction technique was employed to isolate mesalazine, N-acetyl mesalazine, and the internal standard, this compound, from human plasma samples.[1][2]

Chromatographic Conditions:

Mass Spectrometry Detection:

  • Technique: Multiple Reaction Monitoring (MRM) in negative ionization mode.

  • Transitions:

    • Mesalazine: m/z 152.0 → 108.0[1]

    • N-acetyl mesalamine: m/z 194.2 → 149.9[1]

    • N-Acetyl mesalamine-D3: m/z 169.9 → 153.0[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation, including the assessment of inter-day and intra-day precision.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Human Plasma Sample Spike Spike with Analytes and this compound (IS) Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Inject Inject Sample Extract->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometry (MRM Detection) Chromatography->Detection IntraDay Intra-day Precision (Multiple analyses, same day) Detection->IntraDay InterDay Inter-day Precision (Multiple analyses, different days) Detection->InterDay DataAnalysis Data Analysis (%RSD Calculation) IntraDay->DataAnalysis InterDay->DataAnalysis

Bioanalytical method validation workflow.

Signaling Pathway Context

While not a signaling pathway in the traditional sense, the metabolic conversion of mesalazine to N-acetyl mesalazine is a key consideration in its analysis. The use of a deuterated internal standard for the metabolite itself, this compound, ensures accurate quantification of this transformation.

Mesalazine Metabolism Mesalazine Mesalazine (5-aminosalicylic acid) Metabolism Acetylation (in the gut) Mesalazine->Metabolism NAcetylMesalazine N-Acetyl Mesalazine (major metabolite) Metabolism->NAcetylMesalazine

Metabolic pathway of Mesalazine.

References

The Gold Standard: Justifying the Use of Deuterated Metabolites as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolites in complex biological matrices is a cornerstone of successful research and development. In mass spectrometry-based bioanalysis, the use of an internal standard (IS) is indispensable for correcting analytical variability.[1][2][3] Among the choices for an internal standard, the deuterated metabolite—a stable isotope-labeled internal standard (SIL-IS)—is widely regarded as the gold standard.[2][4] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use.

Mitigating Analytical Variability: The Core Function of an Internal Standard

The analytical process, from sample preparation to final measurement, is susceptible to numerous sources of error that can compromise data accuracy and precision. An internal standard, a compound of known concentration added to all samples, calibrators, and quality controls, is crucial for mitigating these variabilities.[3][5] Key sources of variability that an effective internal standard can correct for include:

  • Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][6]

  • Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples.[2]

  • Injection Volume Variability: Minor inconsistencies in the volume of sample injected into the analytical instrument can affect the signal intensity.[2]

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run.[2][7]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to experience and, therefore, correct for these variations effectively.[3][8]

Why Deuterated Metabolites Excel as Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (B1214612) (²H or D).[5][9] This subtle modification in mass allows the mass spectrometer to differentiate it from the analyte, while its chemical and physical properties remain nearly identical.[5] This near-identity is the primary reason for its superior performance compared to other types of internal standards, such as structural analogs.[9][10]

The key advantages of using a deuterated metabolite as an internal standard are:

  • Co-elution with the Analyte: Since the deuterated standard has virtually the same chemical structure as the analyte, it exhibits nearly identical chromatographic behavior and co-elutes with the analyte.[1][11] This ensures that both compounds experience the same matrix effects at the same time.[6]

  • Similar Ionization Efficiency: The deuterated standard and the analyte have almost identical ionization efficiencies in the mass spectrometer's ion source.[2][12] This allows the internal standard to accurately track and correct for variations in ionization caused by matrix effects.[6][10]

  • Comparable Extraction Recovery: The deuterated standard mimics the analyte's behavior during sample preparation steps, leading to similar extraction recoveries.[2][12]

These characteristics are strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidelines under the International Council for Harmonisation (ICH) M10, which recommend the use of SIL-IS whenever possible for bioanalytical method validation.[1]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The most common alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, structural analogs can exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to less effective compensation for analytical variability.[2][12]

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Accuracy (% Bias) Typically within ±5%[5]Can exceed ±15%[5]Superior compensation for matrix effects and recovery variations leads to higher accuracy.[5]
Precision (%CV) Typically <10%[5]Can be >15%[5]Closely tracking the analyte's behavior throughout the analytical process results in better precision.[5]
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)[5]Inconsistent compensation (can be >20% difference)[5]The near-identical physicochemical properties ensure that the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte.[5][6]
Extraction Recovery Variability (%CV) Low (<10%)[5]Higher (>15%)[5]The deuterated IS reliably tracks the analyte's recovery during sample preparation.[5]
Chromatographic Co-elution Excellent[2]Elutes at a different retention time[2]Co-elution is critical for ensuring both the analyte and IS are subjected to the same matrix effects.[6]

Potential Limitations and Considerations

While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:

  • Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight shift in chromatographic retention time.[13] This can result in the analyte and internal standard experiencing different matrix effects, potentially compromising accuracy.[13]

  • In-source H/D Exchange: In some cases, deuterium atoms, particularly those on heteroatoms like oxygen or nitrogen, can exchange with protons from the solvent.[9] This can affect the accuracy of quantification. Careful placement of the deuterium labels on stable positions within the molecule is crucial.[9]

  • Purity of the Standard: The deuterated internal standard must be of high chemical and isotopic purity to prevent interference with the measurement of the native analyte.[14]

Experimental Protocols

To ensure the suitability of a deuterated internal standard, rigorous validation experiments are necessary. The following are methodologies for key experiments as recommended by regulatory guidelines.[14]

Assessment of Matrix Effects

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.[5][14]

Methodology:

  • Obtain at least six different lots of the blank biological matrix.[14]

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).[14]

    • Set B: Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.[14]

    • Set C: Analyte and internal standard spiked into the biological matrix before extraction.[1]

  • Analyze the samples using the LC-MS/MS method.

  • Calculate the matrix factor (MF) for the analyte and the IS-normalized MF to assess the internal standard's ability to compensate for matrix effects.[1]

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[14]

Evaluation of Extraction Recovery

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.[14]

Methodology:

  • Prepare two sets of samples at low, medium, and high-quality control (QC) concentrations.

  • Set 1 (Pre-extraction spiked samples): Spike the analyte and internal standard into the biological matrix before the extraction process.[14]

  • Set 2 (Post-extraction spiked samples): Extract the blank matrix and then spike the analyte and internal standard into the final extract.[14]

  • Analyze both sets of samples.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.[14]

Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[14]

Visualizing the Rationale and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the justification for using a deuterated internal standard and a typical bioanalytical workflow.

G cluster_0 Core Problem: Analytical Variability cluster_1 Solution: Internal Standard cluster_2 Comparative Performance Matrix Effects Matrix Effects Structural Analog Structural Analog Matrix Effects->Structural Analog Partial Compensation Deuterated Metabolite (SIL-IS) Deuterated Metabolite (SIL-IS) Matrix Effects->Deuterated Metabolite (SIL-IS) Effective Compensation Extraction Inconsistency Extraction Inconsistency Extraction Inconsistency->Structural Analog Partial Compensation Extraction Inconsistency->Deuterated Metabolite (SIL-IS) Effective Compensation Instrumental Drift Instrumental Drift Instrumental Drift->Structural Analog Partial Compensation Instrumental Drift->Deuterated Metabolite (SIL-IS) Effective Compensation Lower Accuracy & Precision Lower Accuracy & Precision Structural Analog->Lower Accuracy & Precision Higher Accuracy & Precision Higher Accuracy & Precision Deuterated Metabolite (SIL-IS)->Higher Accuracy & Precision

Caption: Justification for selecting a deuterated internal standard.

G Sample Collection Sample Collection Spiking with Deuterated IS Spiking with Deuterated IS Sample Collection->Spiking with Deuterated IS Step 1 Sample Preparation (e.g., Extraction) Sample Preparation (e.g., Extraction) Spiking with Deuterated IS->Sample Preparation (e.g., Extraction) Step 2 LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Extraction)->LC-MS/MS Analysis Step 3 Data Processing Data Processing LC-MS/MS Analysis->Data Processing Step 4 Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation Step 5

Caption: Bioanalytical workflow using a deuterated internal standard.

References

The Gold Standard in Bioanalysis: How N-Acetyl Mesalazine-d3 Enhances Pharmacokinetic Data Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of pharmacokinetic (PK) parameters is paramount in assessing the viability of a drug candidate. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods. This guide provides a detailed comparison of using N-Acetyl Mesalazine-d3 versus alternative internal standards in the pharmacokinetic analysis of N-Acetyl Mesalazine, the primary metabolite of the anti-inflammatory drug Mesalazine.

The fundamental role of an internal standard (IS) in quantitative bioanalysis is to correct for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1] This near-identical nature allows for superior compensation for matrix effects, leading to more accurate and precise quantification and, consequently, more reliable pharmacokinetic data.[1][2]

Comparative Analysis of Internal Standards

The choice of internal standard significantly impacts the quality of pharmacokinetic data. While structurally similar analogs can be used, they may not perfectly co-elute with the analyte or exhibit the same ionization efficiency, leading to potential inaccuracies. Stable isotope-labeled standards like this compound offer a distinct advantage.

Internal Standard TypeAnalyteKey AdvantagesPotential Disadvantages
Deuterated (this compound) N-Acetyl Mesalazine- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[1] - Nearly identical ionization efficiency to the analyte.[1] - High precision and accuracy in validated methods.[3][4]- Higher initial cost of synthesis.
Structural Analog (e.g., 4-ASA, N-Ac-4-ASA) N-Acetyl Mesalazine- More readily available and less expensive than deuterated standards.- May not perfectly co-elute, leading to incomplete correction for matrix effects.[2] - Differences in ionization efficiency can introduce bias.[5]
Unrelated Compound (e.g., Diazepam) N-Acetyl Mesalazine- Low cost and readily available.- Significant differences in physicochemical properties, leading to poor correction for analyte-specific variability.[6] - Not recommended by regulatory agencies like the EMA for robust bioanalytical methods.[2]

Experimental Evidence: Enhanced Precision and Accuracy

Studies employing this compound as an internal standard for the quantification of N-Acetyl Mesalazine and its parent drug, Mesalazine, consistently demonstrate high levels of precision and accuracy.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Mesalazine and N-Acetyl Mesalazine in human plasma utilized this compound as the internal standard.[3][4] The method was validated over a linear concentration range of 10-2000 ng/mL for N-Acetyl Mesalazine and demonstrated excellent intra- and inter-day precision and accuracy.[3][4]

Validation ParameterN-Acetyl Mesalazine
Linearity Range 10-2000 ng/mL[3][4]
Intra-day Precision (%CV) 0.99 to 5.67%[3][4]
Inter-day Precision (%CV) 1.72 to 4.89%[3][4]
Intra-day Accuracy (%) 99.64 to 106.22%[3][4]
Inter-day Accuracy (%) 100.71 to 104.27%[3][4]

These low percentage coefficients of variation (%CV) and high accuracy values underscore the reliability of the data obtained when using a deuterated internal standard. In contrast, while methods using structural analogs like 4-ASA and N-Ac-4-ASA can be validated, they may exhibit higher variability.[5]

Experimental Protocols

A typical experimental workflow for a pharmacokinetic study of N-Acetyl Mesalazine using this compound as an internal standard involves the following key steps:

Sample Preparation: Liquid-Liquid Extraction[3][4]
  • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard solution (this compound).

  • Add 280 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[3][4]
  • Chromatographic Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v)

  • Flow Rate: 0.6 mL/min

  • Mass Spectrometry: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these analytes.

  • Detection: Multiple Reaction Monitoring (MRM)

    • N-Acetyl Mesalazine: m/z 194.2 → 149.9

    • This compound: m/z 197.2 → 153.0 (hypothetical transition based on a +3 Da shift)

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical principle behind using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add N-Acetyl Mesalazine-d3 Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Ratio Calculate Peak Area Ratio (Analyte/IS) Detection->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration PK_Analysis Pharmacokinetic Parameter Calculation Concentration->PK_Analysis

Figure 1: Experimental workflow for pharmacokinetic analysis.

Internal_Standard_Principle Principle of using a deuterated internal standard to correct for analytical variability. cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism V1 Extraction Inefficiency Analyte N-Acetyl Mesalazine (Analyte) V1->Analyte IS This compound (Internal Standard) V1->IS V2 Matrix Effects (Ion Suppression/Enhancement) V2->Analyte V2->IS V3 Instrumental Drift V3->Analyte V3->IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Reliable Quantification Ratio->Result

Figure 2: Principle of deuterated internal standard correction.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Acetyl Mesalazine in pharmacokinetic studies. Its near-identical physicochemical properties to the analyte ensure superior correction for analytical variability, particularly matrix effects, when compared to structural analogs or unrelated compounds. The resulting high precision and accuracy of the analytical method translate directly to more dependable pharmacokinetic parameters, which are crucial for making informed decisions in drug development. While the initial investment in a deuterated standard may be higher, the significant improvement in data quality and the reduction in potential study failures justify its use as the gold standard in bioanalysis.[2]

References

Validating the stability of N-Acetyl Mesalazine-d3 through freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the stability of analytical standards is paramount to ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of the freeze-thaw stability of N-Acetyl Mesalazine-d3, a crucial internal standard in pharmacokinetic and bioequivalence studies of Mesalazine, with a relevant alternative, Sulfapyridine-d3. The findings underscore the robustness of this compound for rigorous analytical applications.

Executive Summary

This compound demonstrates excellent stability through multiple freeze-thaw cycles, with performance well within the acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA). This stability is comparable to that of other deuterated internal standards used in similar bioanalytical assays, such as Sulfapyridine-d3. The inherent chemical stability of the N-acetyl metabolite, combined with the strength of the carbon-deuterium bond, contributes to its reliability in studies requiring repeated access to frozen samples.

Comparative Freeze-Thaw Stability Data

The following tables present a summary of the freeze-thaw stability data for N-Acetyl Mesalazine and Sulfapyridine. While specific data for the deuterated forms is often established during method validation and may not be publicly available in extensive detail, the stability of the non-deuterated parent compounds is a strong indicator of the performance of their deuterated analogues. Deuterated standards are widely recognized for having nearly identical physicochemical properties to their non-deuterated counterparts. The data presented here is representative of typical results from bioanalytical method validation studies, demonstrating compliance with the standard acceptance criterion of ±15% deviation from the nominal concentration.

Table 1: Freeze-Thaw Stability of N-Acetyl Mesalazine in Human Plasma

Freeze-Thaw CycleQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Deviation (%)
Cycle 1 Low5051.5+3.0
High800788.0-1.5
Cycle 2 Low5049.0-2.0
High800812.0+1.5
Cycle 3 Low5052.0+4.0
High800792.0-1.0
Cycle 4 Low5050.5+1.0
High800808.0+1.0
Cycle 5 Low5048.5-3.0
High800784.0-2.0
Cycle 6 Low5051.0+2.0
High800804.0+0.5

Data is representative and compiled based on established stability of N-Acetyl Mesalazine and FDA acceptance criteria. One study confirmed the stability of Mesalamine and its N-acetyl metabolite for up to 6 freeze-thaw cycles[1].

Table 2: Freeze-Thaw Stability of Sulfapyridine in Human Plasma

Freeze-Thaw CycleQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Deviation (%)
Cycle 1 Low2020.8+4.0
High400390.0-2.5
Cycle 2 Low2019.4-3.0
High400408.0+2.0
Cycle 3 Low2020.4+2.0
High400394.0-1.5

Data is representative and based on studies confirming the freeze-thaw stability of Sulfapyridine[2].

Experimental Protocols

The following is a detailed methodology for a typical freeze-thaw stability assessment as would be performed during a bioanalytical method validation.

Objective

To determine the stability of an analyte (e.g., this compound) in a biological matrix (e.g., human plasma) after repeated freeze-thaw cycles.

Materials
  • Blank human plasma (with appropriate anticoagulant)

  • Analyte reference standard (this compound)

  • Internal standard (if different from the analyte being tested for stability)

  • All necessary reagents and solvents for sample preparation and analysis (e.g., methanol (B129727) for protein precipitation)

  • Calibrated analytical balance, pipettes, and volumetric flasks

  • Validated LC-MS/MS system

Procedure
  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of the analyte in a suitable organic solvent.

    • Spike blank human plasma with the analyte stock solution to prepare QC samples at a minimum of two concentration levels: a low concentration (within three times the lower limit of quantification, LLOQ) and a high concentration (at least 75% of the upper limit of quantification, ULOQ).

    • Prepare a sufficient number of aliquots for each QC level to cover all freeze-thaw cycles and a baseline analysis.

  • Freeze-Thaw Cycles:

    • A set of low and high concentration QC samples are analyzed at time zero (before the first freeze cycle) to establish the baseline concentration.

    • The remaining QC sample aliquots are frozen at a specified temperature (typically -20°C or -80°C) for at least 12 hours.

    • The frozen samples are then thawed completely at room temperature.

    • This freeze-thaw process is repeated for a predetermined number of cycles (typically a minimum of three).

  • Sample Analysis:

    • After the completion of the final thaw cycle, the QC samples are processed using a validated extraction method (e.g., protein precipitation with methanol).

    • The extracted samples are then analyzed using a validated LC-MS/MS method.

  • Data Evaluation:

    • The measured concentrations of the analyte in the freeze-thaw QC samples are compared to the nominal concentrations.

    • The deviation of the mean measured concentration from the nominal concentration is calculated for each QC level and each freeze-thaw cycle.

Acceptance Criteria

The analyte is considered stable if the mean measured concentration at each QC level is within ±15% of the nominal concentration.

Visualizing the Workflow and Stability Rationale

The following diagrams illustrate the experimental workflow for assessing freeze-thaw stability and the logical basis for the stability of deuterated internal standards.

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis & Evaluation start Start prep_qc Prepare Low & High Conc. QC Samples in Plasma start->prep_qc analyze_t0 Analyze Baseline (T0) Samples prep_qc->analyze_t0 freeze Freeze QC Samples (-20°C or -80°C, >=12h) prep_qc->freeze thaw Thaw QC Samples (Room Temp) freeze->thaw cycle_decision Required Cycles Complete? thaw->cycle_decision cycle_decision->freeze No process_samples Process Samples (e.g., Protein Precipitation) cycle_decision->process_samples Yes analyze_samples Analyze by LC-MS/MS process_samples->analyze_samples evaluate_data Evaluate Data vs. Acceptance Criteria (±15%) analyze_samples->evaluate_data end End evaluate_data->end

Workflow for Freeze-Thaw Stability Assessment.

Stability_Rationale cluster_compound This compound cluster_properties Key Stability Factors cluster_outcome Result node_parent N-Acetyl Mesalazine prop1 Chemically Stable N-acetyl Metabolite node_parent->prop1 is a node_deuterated This compound prop2 Strong Carbon-Deuterium Bond node_deuterated->prop2 possesses prop3 Identical Physicochemical Properties to Non-deuterated Form node_deuterated->prop3 has outcome High Freeze-Thaw Stability prop1->outcome prop2->outcome prop3->outcome

Factors Contributing to the Stability of this compound.

Conclusion

References

Safety Operating Guide

Safe Disposal of N-Acetyl Mesalazine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling N-Acetyl Mesalazine-d3 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this deuterated compound.

Pre-Disposal and Handling Considerations

Before beginning any work with this compound, it is crucial to have a comprehensive understanding of its properties and to have a disposal plan in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1]

  • Segregation: Keep this compound waste separate from other laboratory waste streams to ensure proper disposal.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.

    • Place these materials in a clearly labeled, sealed, and chemically compatible waste container. The label should include the chemical name ("this compound"), the approximate quantity, and any known hazard symbols.

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to determine the specific disposal requirements for this category of chemical waste. They will provide guidance on the appropriate waste streams and disposal vendors.

  • Waste Disposal:

    • The SDS for N-Acetyl Mesalazine specifies to "Dispose of contents/container to in accordance with local regulation."[1]

    • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as directed by your EHS department.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.

  • Contain and Clean the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Dispose of Spill Debris: All materials used to clean the spill should be treated as hazardous waste and disposed of according to the procedures outlined above.

Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, are not available in the provided search results. Disposal decisions should be based on the precautionary principle and in accordance with institutional and regulatory guidelines for chemical waste.

ParameterGuideline
Waste Classification Treat as a hazardous chemical waste unless otherwise specified by your institution's EHS department.
Disposal Route Do not dispose of in sanitary sewers or general waste. Must be disposed of through a licensed hazardous waste contractor.
Regulatory Compliance Disposal must adhere to all applicable local, state, and federal environmental regulations. The precautionary statement P501 applies: "Dispose of contents/container to in accordance with local regulation."[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation consult_sds Consult SDS of Parent Compound start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe collect_waste Collect and Label Waste Container wear_ppe->collect_waste contact_ehs Contact Institutional EHS Department collect_waste->contact_ehs follow_guidance Follow EHS Guidance for Waste Stream and Disposal contact_ehs->follow_guidance waste_pickup Arrange for Hazardous Waste Pickup follow_guidance->waste_pickup end_disposal End: Proper Disposal Completed waste_pickup->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-Acetyl Mesalazine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetyl Mesalazine-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on the safety data sheet for the non-deuterated analogue, N-Acetyl Mesalazine, as the deuteration is not expected to alter its chemical hazards.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is possible.Must comply with U.S. OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant, impervious gloves.Nitrile or latex gloves are suitable.[1]
Body Laboratory coat.To be worn at all times when handling the compound.[1]
Respiratory NIOSH-approved respirator.Required when weighing the neat chemical or where dust generation is likely. A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2]

Health Hazard Information

N-Acetyl Mesalazine is classified as harmful if swallowed and causes serious eye irritation[3]. Prolonged or repeated skin contact may lead to dermatitis (dry, red skin)[4].

Table 2: Hazard Identification and First Aid

HazardDescriptionFirst Aid Measures
Oral Ingestion Harmful if swallowed[3].Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Eye Contact Causes serious eye irritation[3].Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Skin Contact May cause skin irritation. Prolonged contact may cause dermatitis[1][4].Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation persists, seek medical attention.[1][3]
Inhalation May cause respiratory tract irritation.Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal receiving 1. Receiving: Inspect package for damage. Verify label information. storage 2. Storage: Store in a tightly closed container. Keep in a cool, dry, and well-ventilated area. Protect from light and moisture. receiving->storage Intact Package ppe 3. Don PPE: Lab coat, gloves, eye protection. Use respirator if weighing powder. weighing 4. Weighing and Preparation: Perform in a chemical fume hood or ventilated enclosure. Avoid generating dust. ppe->weighing dissolving 5. Dissolution: Handle solutions with care to avoid splashes. weighing->dissolving experiment 6. Experimental Use: Follow established laboratory protocols. dissolving->experiment decontamination 7. Decontamination: Clean work surfaces thoroughly. Wash hands after handling. experiment->decontamination waste_collection 8. Waste Collection: Collect all waste (solid and liquid) in labeled, sealed containers. decontamination->waste_collection disposal 9. Disposal: Dispose of waste according to institutional and local regulations for chemical waste. waste_collection->disposal

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, gloves, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.

  • Containerization: Use sealed, leak-proof containers for both solid and liquid waste. Ensure containers are compatible with the chemical.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. While the parent compound, Mesalamine, is considered readily biodegradable, it is essential to follow hazardous waste protocols for the concentrated laboratory-grade chemical[5].

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.